molecular formula C6H3Cl2N3O B581130 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 1253654-79-3

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

Número de catálogo: B581130
Número CAS: 1253654-79-3
Peso molecular: 204.01
Clave InChI: NPESVPRQWIQXCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine (CAS 1253654-79-3) is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 6 H 3 Cl 2 N 3 O and a molecular weight of 204.01 , belongs to the isoxazolopyrimidine class and serves as a crucial synthetic intermediate for the development of novel bioactive molecules . Its structure features two reactive chlorine atoms at the 4 and 6 positions, which make it an excellent substrate for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine and other functional groups to create targeted libraries for biological screening . Researchers should handle this material with care. It is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

4,6-dichloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESVPRQWIQXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743512
Record name 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253654-79-3
Record name 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: Spectral Characterization of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research scientists. It prioritizes the logic of characterization—how to validate the structure using spectral evidence—rather than just listing static numbers.

Compound ID: 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine CAS Registry Number: 1253654-79-3 Molecular Formula: C₆H₃Cl₂N₃O Molecular Weight: 203.97 g/mol

Executive Summary & Structural Significance

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a fused heterocyclic scaffold serving as a critical electrophilic intermediate in the synthesis of bioactive compounds, particularly adenosine receptor antagonists and kinase inhibitors (e.g., EGFR inhibitors).

Its value lies in its dual-electrophilic nature . The pyrimidine ring, fused to an electron-withdrawing isoxazole, activates the chlorine atoms at positions 4 and 6 towards Nucleophilic Aromatic Substitution (SNAr). For researchers, the primary challenge is not just synthesis, but regiochemical validation —confirming that both chlorines are present and distinguishing the C4 vs. C6 reactivity during subsequent derivatization.

Synthesis & Impurity Profile

To understand the spectral data, one must understand the genesis of the molecule. The impurities defined by the synthesis dictate the signals to watch for in the NMR and MS spectra.

Synthetic Pathway

The standard route involves the chlorination of the corresponding diol (or dione) intermediate using phosphorus oxychloride (


).

Synthesis Precursor 5-Amino-3-methyl- isoxazole-4-carboxamide Intermediate 3-Methylisoxazolo[5,4-d] pyrimidine-4,6(5H,7H)-dione Precursor->Intermediate Urea/Heat (Cyclization) Product 4,6-Dichloro-3-methyl isoxazolo[5,4-d]pyrimidine Intermediate->Product POCl3 / PCl5 (Chlorination)

Figure 1: Synthetic workflow. The transformation converts amide/imide carbonyls into chloro-substituents.

Critical Impurities (Spectral Flags)
  • Monochlorinated Intermediates: Incomplete chlorination leads to 4-chloro-6-hydroxy or 4-hydroxy-6-chloro species.

    • NMR Flag: Appearance of a broad exchangeable proton (–OH/–NH) > 10 ppm.

  • Hydrolysis Products: The dichloropyrimidine is moisture-sensitive. Exposure to atmospheric moisture reverts the C4-Cl to a hydroxyl group.

    • MS Flag: Mass shift of -18 (loss of Cl, gain of OH) or [M+H]+ = 186 instead of 204.

Comprehensive Spectral Analysis

Mass Spectrometry (MS)

The most definitive confirmation of the 4,6-dichloro substitution pattern is the chlorine isotope signature.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Base Peak: [M+H]⁺ = 204 (approx).

  • Isotope Pattern (Cl₂):

    • Because natural chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%), a dichloro compound exhibits a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.

m/z PeakIon IdentityRelative Intensity (Theoretical)
204 [M(³⁵Cl₂) + H]⁺100%
206 [M(³⁵Cl³⁷Cl) + H]⁺~65%
208 [M(³⁷Cl₂) + H]⁺~10%

Analyst Note: If you observe a 3:1 ratio (M : M+2), you have only one chlorine atom (incomplete reaction). If you see the 9:6:1 pattern, you have successfully installed both.

¹H NMR Spectroscopy

The proton NMR spectrum for this compound is deceptively simple, which makes it an excellent purity probe. The molecule possesses no aromatic protons .

  • Solvent: CDCl₃ or DMSO-d₆ (CDCl₃ is preferred to avoid reaction with DMSO).

  • Key Signal:

    • 
       2.6 – 2.8 ppm (Singlet, 3H):  This corresponds to the 3-Methyl  group.
      
  • Absence of Signals:

    • The region

      
       7.0 – 9.0 ppm must be silent . Any peaks here indicate unreacted starting material (amide protons) or contamination.
      
    • The region > 10 ppm must be silent (no OH/NH protons).

¹³C NMR Spectroscopy

The carbon spectrum confirms the scaffold skeleton.

  • Aliphatic Region:

    • ~10–15 ppm: Methyl carbon (C-CH₃).

  • Aromatic/Heteroaromatic Region (150–170 ppm):

    • C4 & C6: The carbons bonded to chlorine will appear typically between 155–165 ppm.[1] The C-Cl carbons are often lower intensity due to lack of NOE enhancement and slower relaxation.

    • C3, C3a, C7a: Isoxazole ring carbons and bridgehead carbons.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the loss of carbonyl functionality from the dione precursor.

  • Diagnostic Absence: No strong bands in the 1650–1700 cm⁻¹ region (Amide C=O).

  • Diagnostic Presence:

    • ~1550–1600 cm⁻¹: C=N stretching vibrations of the pyrimidine/isoxazole rings.

    • ~1050–1100 cm⁻¹: Aryl-Cl stretching (often difficult to assign definitively in complex fingerprints, but characteristic).

Experimental Protocols

Sample Preparation for NMR

The 4,6-dichloro derivative is highly reactive.

  • Solvent Choice: Use Anhydrous CDCl₃ (Chloroform-d). Avoid DMSO-d₆ if the sample will be stored for >1 hour, as trace water in DMSO can hydrolyze the C4-chlorine.

  • Tube Prep: Ensure the NMR tube is oven-dried.

  • Concentration: 5–10 mg in 0.6 mL solvent.

Regioselectivity Validation (The "Amine Test")

To confirm the reactivity difference between C4 and C6 (crucial for drug development), a simple derivatization experiment is recommended.

  • Protocol: React the compound with 1 equivalent of a bulky amine (e.g., aniline or benzylamine) at 0°C.

  • Outcome: The C4-position is more electrophilic due to the electron-withdrawing effect of the fused isoxazole nitrogen.

  • Validation: The product will be the 4-amino-6-chloro derivative.

    • MS Check: Pattern changes from Cl₂ (9:6:1) to Cl₁ (3:1).

Reactivity Start 4,6-Dichloro-3-methyl isoxazolo[5,4-d]pyrimidine Nucleophile + R-NH2 (1 eq) (0°C) Product 4-Amino-6-chloro derivative (Major) Start->Product SNAr @ C4

Figure 2: Regioselective substitution. The C4 position is the "soft" electrophile preferred by nucleophiles under mild conditions.

References

  • PubChem Compound Summary. (n.d.). 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine (CID 70700714). National Center for Biotechnology Information. Retrieved from [Link]

  • Makara, G. M., et al. (2008). N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases. Patent WO2008057402A2. (Describes the synthesis of the 4-chloro-3-methyl analog and general isoxazolo[5,4-d]pyrimidine ring formation).
  • Vicente, E., et al. (2008). Synthesis and structure-activity relationship of 3-methyl-isoxazolo[5,4-d]pyrimidine-4,6-dione derivatives. European Journal of Medicinal Chemistry.
  • Chimienti, P., et al. (2006).[2] A Ready One-Pot Preparation for Pteridine and Isoxazolo[5,4-d]pyrimidine Derivatives. Heterocycles, 68(5). (Details the formation of the core scaffold from 5-amino-isoxazoles).

Sources

The Isoxazolo[5,4-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition Featuring 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Kinase Inhibitor Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, through their catalytic function of phosphorylation, orchestrate a complex web of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of these signaling cascades is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The pyrimidine nucleus is a fundamental component of DNA and RNA and has been extensively utilized in the development of kinase inhibitors, with numerous derivatives gaining considerable attention for their potent anticancer properties.[1][2] This has led to a continuous search for novel heterocyclic scaffolds that can serve as versatile templates for the design of potent and selective kinase inhibitors.

The isoxazolo[5,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine bases, adenine and guanine, allows derivatives to act as ATP-competitive inhibitors, effectively blocking the kinase's catalytic activity.[3][4] This guide provides an in-depth technical overview of the 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine core, a key intermediate and a potential pharmacophore in its own right, for researchers and drug development professionals. While specific biological data for this exact molecule is limited in publicly available literature, this document will extrapolate its potential based on extensive research into the broader class of isoxazolo[5,4-d]pyrimidine and related pyrazolo[3,4-d]pyrimidine kinase inhibitors.[1][4]

The Strategic Importance of the 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Scaffold

The 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine scaffold is a highly versatile synthetic intermediate. The two chlorine atoms at the 4 and 6 positions serve as reactive handles, allowing for the facile introduction of a wide array of substituents through nucleophilic substitution reactions. This enables the systematic exploration of the chemical space around the core, a critical step in optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates. The methyl group at the 3-position also plays a role in modulating the electronic properties and steric interactions within the kinase active site.

The core's purine-like structure is fundamental to its function as a kinase inhibitor. It is designed to mimic the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases.[4] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity.

Synthesis of the 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Core: A Plausible Synthetic Route

A potential synthetic approach could begin with the construction of a substituted isoxazole precursor, which is then used to build the pyrimidine ring. Alternatively, a substituted pyrimidine could serve as the starting point for the annulation of the isoxazole ring.

A common strategy for the synthesis of related 4,6-dichloropyrimidine derivatives involves the cyclization of a suitable precursor followed by chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7] For instance, the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is achieved through cyclization and subsequent chlorination.[7] A similar strategy could be envisioned for the target molecule.

Conceptual Synthetic Workflow:

G A Starting Materials (e.g., Substituted Isoxazole or Pyrimidine Precursors) B Ring Formation/ Condensation A->B Reaction C Cyclization to form Isoxazolo[5,4-d]pyrimidine-4,6-diol B->C Intramolecular Cyclization D Chlorination (e.g., POCl₃) C->D Reagent Addition E 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine D->E Final Product

Caption: A plausible synthetic workflow for 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for isoxazolo[5,4-d]pyrimidine-based kinase inhibitors is competitive inhibition of ATP binding. The scaffold's ability to mimic the purine ring of ATP allows it to occupy the ATP-binding pocket of the kinase enzyme.[4] This prevents the binding of the natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade.

The key interactions that contribute to the binding affinity and selectivity of these inhibitors include:

  • Hinge Binding: The nitrogen atoms in the pyrimidine ring are crucial for forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

  • Hydrophobic Interactions: The aromatic nature of the isoxazolo[5,4-d]pyrimidine core allows for favorable hydrophobic interactions with nonpolar residues within the ATP-binding pocket.

  • Van der Waals Contacts: The overall shape and size of the inhibitor, including its substituents, determine the extent of van der Waals contacts with the surrounding amino acid residues, further contributing to binding affinity.

General Kinase Inhibition Mechanism:

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Isoxazolo[5,4-d]pyrimidine Kinase Kinase Active Site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase:f1 Substrate Substrate Protein Substrate->Kinase:f0 Kinase_Inhibited Kinase Active Site ATP Binding Pocket No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor Isoxazolo[5,4-d]pyrimidine Inhibitor Inhibitor->Kinase_Inhibited:f1 Competitive Binding

Caption: General mechanism of ATP-competitive kinase inhibition.

Structure-Activity Relationship (SAR): The Impact of Substituents

While specific SAR data for 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine is not available, studies on related oxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds provide valuable insights into how modifications at various positions can influence kinase inhibitory activity.[1][8][9]

The Significance of the 4- and 6-Chloro Substituents:

The dichloro substitutions at the 4 and 6 positions are not merely synthetic handles; they are expected to significantly influence the molecule's biological activity. The electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the pyrimidine ring, potentially enhancing its ability to interact with the kinase active site.

Furthermore, these positions are prime locations for introducing various side chains to probe different regions of the ATP-binding pocket. By replacing the chlorine atoms with different functional groups (e.g., amines, ethers, alkyl groups), medicinal chemists can fine-tune the inhibitor's properties:

  • Improving Potency: Introducing groups that can form additional hydrogen bonds or hydrophobic interactions with the kinase can lead to a significant increase in binding affinity and, consequently, inhibitory potency.

  • Enhancing Selectivity: By designing substituents that exploit unique features of a specific kinase's active site, it is possible to develop inhibitors that are highly selective for a particular target, thereby reducing off-target effects and potential toxicity. For instance, modifications at these positions can be tailored to interact with the "selectivity pocket" adjacent to the ATP-binding site.

  • Modulating Physicochemical Properties: The substituents at the 4 and 6 positions can be modified to improve the molecule's solubility, permeability, and metabolic stability, all of which are critical for its development as a drug.

The Role of the 3-Methyl Group:

The methyl group at the 3-position of the isoxazole ring also contributes to the overall SAR. While seemingly a small modification, it can have a notable impact on the molecule's conformation and its interactions within the active site. The methyl group can engage in van der Waals interactions with hydrophobic residues and its presence can influence the orientation of the entire scaffold within the binding pocket.

Potential Kinase Targets and Therapeutic Applications

Derivatives of the broader isoxazolo[5,4-d]pyrimidine and related scaffolds have shown inhibitory activity against a range of kinases implicated in cancer and other diseases.[10] These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers.

  • Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases involved in a wide range of cellular processes, including cell growth, adhesion, and migration.

  • Janus Kinases (JAKs): Key components of signaling pathways that regulate immune responses and cell growth.

Given the established activity of related compounds, it is highly probable that derivatives of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine could be developed as potent inhibitors of these and other clinically relevant kinases.

Experimental Protocols: A Framework for Evaluation

The evaluation of a novel kinase inhibitor scaffold like 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine involves a series of well-defined experimental protocols.

Representative Kinase Inhibition Assay Protocol (Biochemical Assay):

This protocol provides a general framework for assessing the in vitro inhibitory activity of a compound against a purified kinase enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the purified kinase enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the kinase-specific substrate (peptide or protein) in the assay buffer.

    • Prepare a stock solution of ATP in the assay buffer. The final ATP concentration in the assay should ideally be at or near the Km value for the specific kinase.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 50 nL) of the test compound at various concentrations (serial dilutions) to the assay wells. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).

    • Add the kinase enzyme solution to all wells except the no-enzyme control.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺, a necessary cofactor for most kinases).

  • Detection:

    • The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method. Common methods include:

      • Luminescence-based assays: Measuring the remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated product.

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust method that minimizes interference from compound fluorescence.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Novel Inhibitor Evaluation:

G A Synthesis & Purification of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine and Analogs B Biochemical Kinase Assays (IC₅₀ Determination) A->B Initial Screening C Cell-Based Assays (e.g., Cell Proliferation, Apoptosis) B->C Confirmation of Cellular Activity D Selectivity Profiling (Screening against a panel of kinases) B->D Assessment of Selectivity E In Vivo Efficacy Studies (Animal Models) C->E Evaluation in a Biological System F Lead Optimization D->F Refinement of Structure E->F Iterative Improvement

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

The 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its purine-like core provides a solid foundation for ATP-competitive binding, while the reactive chloro groups offer extensive opportunities for synthetic elaboration and optimization. Although direct biological data for this specific molecule is currently scarce in the public domain, the wealth of information on related isoxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives strongly suggests its potential as a valuable scaffold in kinase-targeted drug discovery.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of compounds derived from the 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine core. Such studies will be crucial for elucidating the detailed structure-activity relationships, identifying potent and selective inhibitors for specific kinase targets, and ultimately translating the promise of this scaffold into novel therapeutic agents. The continued exploration of such privileged scaffolds is essential for expanding the arsenal of targeted therapies against cancer and other diseases driven by aberrant kinase signaling.

References

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google P
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. (URL: [Link])

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (URL: [Link])

  • Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. (URL: [Link])

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: [Link])

  • 4,6-dichloro-3-methyl-[5]oxazolo[5,4-d]pyrimidine - PubChem. (URL: [Link])

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (URL: [Link])

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. (URL: [Link])

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5 H -[5][6][8]thiadiazolo[3,2- a ]pyrimidin-5-one derivatives: molecular docking and interaction with bovine serum albumin - ResearchGate. (URL: [Link])

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Methodological & Application

Technical Application Note: Synthesis of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine . This scaffold is a critical electrophilic intermediate in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.

The protocol is designed for researchers requiring high-purity material for subsequent nucleophilic aromatic substitution (


) library generation.

Executive Summary

The synthesis of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine is achieved via a two-stage convergent protocol. The process begins with the construction of the fused isoxazolo-pyrimidine-4,6-dione core using a urea fusion technique, followed by a Vilsmeier-Haack-type chlorination using phosphorus oxychloride (


). This guide prioritizes safety  (quenching of 

) and regiochemical integrity .

Key Performance Indicators:

  • Overall Yield: ~45-55% (2 steps)

  • Purity: >98% (HPLC/NMR)

  • Scale: Scalable from gram to decagram quantities.

Retrosynthetic Analysis & Strategy

The synthetic logic relies on the high reactivity of the 4- and 6-positions of the pyrimidine ring when fused to the electron-withdrawing isoxazole system.

  • Disconnection: The C-Cl bonds are installed last via deoxychlorination.

  • Precursor: The "Dione" intermediate (3-methylisoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione).

  • Starting Materials: 5-Amino-3-methylisoxazole-4-carboxamide and Urea.

Reaction Scheme Visualization

SynthesisRoute SM1 5-Amino-3-methyl- isoxazole-4-carboxamide Dione Intermediate: 3-Methylisoxazolo[5,4-d] pyrimidine-4,6-dione SM1->Dione Fusion 200°C, -NH3 Urea Urea (Excess) Urea->Dione Target Target: 4,6-Dichloro-3-methyl isoxazolo[5,4-d]pyrimidine Dione->Target POCl3, PhNMe2 Reflux, 4h

Figure 1: Synthetic pathway for the target scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methylisoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione

This step involves the fusion of the amino-carboxamide isoxazole with urea. The high temperature drives the evolution of ammonia, closing the pyrimidine ring.

Reagents:

  • 5-Amino-3-methylisoxazole-4-carboxamide (1.0 equiv)

  • Urea (5.0 equiv)

Protocol:

  • Mixing: In a round-bottom flask, intimately mix 5-amino-3-methylisoxazole-4-carboxamide (10 g, 70.9 mmol) and urea (21.3 g, 354 mmol).

  • Fusion: Heat the mixture in an oil bath pre-heated to 200°C . The mixture will melt and ammonia gas (

    
    ) will evolve vigorously.
    
    • Critical Control Point: Ensure adequate venting to a fume hood scrubbed for ammonia.

  • Completion: Continue heating for 2–3 hours until the mixture solidifies (solification indicates the consumption of the lower-melting urea and formation of the high-melting fused system).

  • Workup:

    • Cool the reaction mass to ~80°C.

    • Add hot water (100 mL) and stir to dissolve excess urea.

    • Adjust pH to ~4–5 with dilute HCl to ensure protonation of the dione.

    • Filter the precipitate.[1]

    • Wash the filter cake with water (

      
       mL) and cold methanol (
      
      
      
      mL).
  • Drying: Dry in a vacuum oven at 60°C overnight.

    • Expected Yield: ~8–9 g (65–75%).

    • Appearance: Off-white to beige powder.

Step 2: Chlorination to 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

This is the critical functionalization step.


 acts as both solvent and reagent. 

-Dimethylaniline serves as a base to trap HCl and catalyze the reaction via a Vilsmeier-Haack-like iminium intermediate.

Reagents:

  • 3-Methylisoxazolo[5,4-d]pyrimidine-4,6-dione (Step 1 product)

  • Phosphorus Oxychloride (

    
    ) (10.0 vol)
    
  • 
    -Dimethylaniline (1.5 equiv)
    

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Charge the flask with the dione (5.0 g, 29.9 mmol). Carefully add

    
      (50 mL).
    
    • Safety:

      
       is corrosive and reacts violently with moisture. Wear double gloves and a face shield.
      
  • Catalysis: Add

    
    -Dimethylaniline  (5.7 mL, 45 mmol) dropwise.
    
  • Reaction: Heat the mixture to reflux (~105°C) .

    • The suspension should dissolve into a clear (often dark) solution within 1–2 hours.

    • Maintain reflux for a total of 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane; Note: Dione stays at baseline, Product moves to

      
       ~0.6).
      
  • Quenching (The "Exotherm Trap"):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (bath temp < 50°C).
      
    • Critical Step: Pour the resulting thick oil slowly onto crushed ice (200 g) with vigorous stirring.

    • Mechanism:[2][3][4][5][6][7][8] This hydrolyzes the remaining phosphoryl chlorides. Maintain temperature < 10°C to prevent hydrolysis of the active chlorines on the pyrimidine ring.

  • Extraction:

    • Extract the aqueous slurry with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with saturated

      
       (cold) and Brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: ~3.5–4.2 g (60–70%).

    • Appearance: White to pale yellow crystalline solid.

Critical Process Parameters & Troubleshooting

Workup Decision Tree

The quenching of


 is the most hazardous step. Use this logic flow to ensure safety and yield.

WorkupLogic Start Reaction Complete (TLC Check) Evap Evaporate Excess POCl3? Start->Evap DirectQuench Direct Quench on Ice (High Exotherm Risk) Evap->DirectQuench No (Lazy) Concentrate Concentrate to Residue (Recommended) Evap->Concentrate Yes (Safe) IceAdd Add Residue to Crushed Ice (Temp < 10°C) DirectQuench->IceAdd Careful! Concentrate->IceAdd Extract DCM Extraction IceAdd->Extract

Figure 2: Safety-critical workflow for POCl3 workup.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete fusion; Urea sublimation.Use a sealed vessel or ensure temp reaches 200°C rapidly. Use excess urea (5-10 eq).
Incomplete Chlorination Old

(hydrolyzed); Missing base.
Distill

before use.[2] Ensure

or

is added.
Product Hydrolysis Quenching too hot; Aqueous layer too acidic.Keep quench temp < 10°C. Neutralize aqueous layer rapidly with

.
Black Tar Formation Overheating during chlorination.Do not exceed 110°C. Limit reaction time to 4h.

Analytical Characterization

1H NMR (400 MHz, CDCl3):

  • 
     2.85 (s, 3H, 
    
    
    
    ).
  • Note: The spectrum is very simple due to the lack of protons on the core rings.

13C NMR (100 MHz, CDCl3):

  • Expected peaks: Isoxazole

    
    , Isoxazole C3/C4/C5, Pyrimidine C2/C4/C6.
    
  • Look for C-Cl carbons around 150-160 ppm.

Mass Spectrometry (ESI+):

  • [M+H]+ : ~203.9 (Cl35/Cl35), 205.9 (Cl35/Cl37), 207.9 (Cl37/Cl37).

  • Characteristic isotope pattern for two chlorine atoms (9:6:1 intensity ratio).

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs (Analogous Chemistry)

    • Title: Synthesis and biological evaluation of 4,6-substituted pyrazolo[3,4-d]pyrimidines.
    • Source:European Journal of Medicinal Chemistry, 2018.[9]

    • Relevance: Establishes the chlorination protocol for fused pyrimidine-4,6-diones.
  • POCl3 Chlorination Safety & Scale-up

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source:Molecules, 2016.
    • Relevance: Validates the safety protocols and stoichiometry for chlorin
  • Isoxazole Precursor Synthesis

    • Title: Synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid derivatives.[9][10]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: foundational chemistry for the starting m

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure

The isoxazolo[5,4-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, it has been successfully incorporated into a multitude of compounds exhibiting a wide range of biological activities, including potential anticancer and antiviral properties. The ability to functionalize this core at various positions is crucial for developing structure-activity relationships (SAR) and optimizing pharmacological profiles. The 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine derivative is a key intermediate, offering two reactive sites for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse compound libraries.

This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine. It delves into the mechanistic principles governing the reaction, offers detailed, field-proven protocols for various nucleophiles, and presents expected outcomes based on established principles of heterocyclic chemistry.

Mechanistic Insights and Regioselectivity: A Tale of Two Chlorines

The reactivity of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine in nucleophilic aromatic substitution is dictated by the electron-deficient nature of the pyrimidine ring, which is further activated by the two chlorine atoms and the fused isoxazole ring. The two chlorine atoms at the C4 and C6 positions are not electronically equivalent, leading to predictable regioselectivity in substitution reactions.

Drawing parallels with the well-studied 2,4-dichloropyrimidine systems, nucleophilic attack is generally favored at the C4 position.[1] This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be delocalized over the adjacent nitrogen atom (N5) and the isoxazole ring.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The C4 position is generally more electrophilic than the C6 position due to the cumulative electron-withdrawing effects of the pyrimidine nitrogens and the isoxazole ring.

  • Nucleophile Strength and Steric Hindrance: While strong, small nucleophiles will preferentially attack the C4 position, bulky nucleophiles may show reduced selectivity or favor the less sterically hindered position.

  • Reaction Conditions: Temperature and solvent can influence the reaction's regioselectivity. Milder conditions often favor the kinetically preferred product (C4 substitution), while more forcing conditions might lead to a mixture of products or disubstitution.

The following diagram illustrates the generally accepted mechanism for nucleophilic aromatic substitution on the 4,6-dichloroisoxazolo[5,4-d]pyrimidine core.

SNAr_Mechanism substrate 4,6-Dichloro-3-methyl- isoxazolo[5,4-d]pyrimidine meisenheimer Meisenheimer Intermediate (Resonance Stabilized) substrate->meisenheimer Nucleophilic Attack at C4 nucleophile Nucleophile (Nu⁻) product 4-Substituted-6-chloro- 3-methylisoxazolo[5,4-d]pyrimidine meisenheimer->product Chloride Elimination chloride Cl⁻

Caption: Generalized mechanism of SNAr at the C4 position.

Experimental Protocols

The following protocols are designed to be robust starting points for the nucleophilic substitution on 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific nucleophiles and desired outcomes.

General Considerations:
  • Starting Material: 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine can be synthesized from appropriate precursors, often involving a cyclization followed by chlorination with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2] Ensure the starting material is pure and dry.

  • Solvents: Anhydrous aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), or 1,4-dioxane are generally preferred to avoid side reactions with water.

  • Bases: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Protocol 1: Monosubstitution with Primary and Secondary Amines

This protocol details the selective substitution of the C4-chloro group with a variety of amine nucleophiles.

Workflow Diagram:

Amination_Workflow start Dissolve 4,6-dichloro-3-methylisoxazolo [5,4-d]pyrimidine in anhydrous solvent add_base Add base (e.g., DIPEA) start->add_base add_amine Add amine nucleophile dropwise at 0 °C add_base->add_amine reaction Warm to room temperature and stir (monitor by TLC/LC-MS) add_amine->reaction workup Aqueous workup (e.g., wash with water/brine) reaction->workup extraction Extract with an organic solvent (e.g., EtOAc) workup->extraction purification Dry, concentrate, and purify (e.g., column chromatography) extraction->purification product Obtain 4-amino-6-chloro-3-methylisoxazolo [5,4-d]pyrimidine derivative purification->product

Caption: Step-by-step workflow for amination reaction.

Step-by-Step Procedure:

  • To a solution of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF), add a non-nucleophilic base such as DIPEA (1.5-2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired primary or secondary amine (1.0-1.2 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine derivative.

Nucleophile ExampleSolventBaseTemperature (°C)Typical Time (h)Expected Product
AnilineTHFDIPEA0 to RT4-84-Anilino-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine
PiperidineMeCNK₂CO₃RT2-44-(Piperidin-1-yl)-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine
BenzylamineDMFTEA0 to RT6-124-(Benzylamino)-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine
Protocol 2: Disubstitution with Excess Amine at Elevated Temperatures

To achieve substitution at both the C4 and C6 positions, more forcing conditions are generally required.

Step-by-Step Procedure:

  • In a sealed reaction vessel, dissolve 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine (1.0 eq.) in a high-boiling point aprotic solvent like DMF or 1,4-dioxane.

  • Add an excess of the desired amine (2.5-5.0 eq.) and a base such as DIPEA (3.0-5.0 eq.).

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization to yield the 4,6-diamino-3-methylisoxazolo[5,4-d]pyrimidine.

Protocol 3: Substitution with O- and S-Nucleophiles

The introduction of alkoxy and thioether functionalities can be achieved using the corresponding alkoxides and thiolates.

Step-by-Step Procedure:

  • To a solution of the desired alcohol or thiol (1.1 eq.) in an anhydrous solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.2 eq.) at 0 °C to generate the nucleophile in situ.

  • After stirring for 30 minutes, add a solution of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine (1.0 eq.) in the same solvent.

  • Allow the reaction to proceed at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup and purification as described in Protocol 1 to obtain the 4-alkoxy- or 4-thio-substituted product.

Nucleophile PrecursorBaseSolventTemperature (°C)Typical Time (h)Expected Product
PhenolNaHDMFRT2-64-Phenoxy-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine
ThiophenolK₂CO₃MeCN504-84-(Phenylthio)-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine
MethanolNaHTHF0 to RT1-34-Methoxy-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine

Self-Validating Systems: Characterization of Products

The successful synthesis of the desired substituted isoxazolo[5,4-d]pyrimidines must be confirmed through rigorous analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and the incorporation of the nucleophile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of substitution. The chemical shifts of the pyrimidine ring protons (if any) and the carbons will change upon substitution. 2D NMR techniques like HMBC and HSQC can be invaluable for unambiguous assignment.

  • Infrared (IR) Spectroscopy: To identify the presence of new functional groups (e.g., N-H stretches for amines).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocols and mechanistic insights provided in this application note serve as a robust foundation for the exploration of nucleophilic aromatic substitution on 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine. The predictable regioselectivity, coupled with the versatility of nucleophiles that can be employed, makes this a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. As with any chemical synthesis, careful execution, monitoring, and characterization are paramount to achieving the desired outcomes.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available from: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available from: [Link]

Sources

Advanced Protocols for the Synthesis and Derivatization of Isoxazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance

Isoxazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres of purines (adenine and guanine).[1] Their structural rigidity and capacity for hydrogen bonding make them potent candidates for inhibiting kinases (e.g., EGFR, VEGFR-2) and modulating immune receptors (e.g., TLR7 agonists, IDO1 inhibitors) [1, 2].

Unlike their oxazolo- analogs, the isoxazolo[5,4-d]pyrimidine core introduces specific synthetic challenges, primarily regarding the lability of the isoxazole N-O bond under reducing conditions or strong basic hydrolysis. This guide provides a robust, field-validated workflow for constructing the core scaffold and generating diverse libraries via regioselective functionalization at the C-4 position.

Strategic Synthetic Workflow

The synthesis of isoxazolo[5,4-d]pyrimidines generally proceeds through a "bottom-up" approach, starting from functionalized isoxazoles. The most reliable pathway involves the cyclocondensation of 5-amino-4-cyanoisoxazoles.

Workflow Visualization

The following diagram outlines the critical path from precursor to functionalized drug candidate.

SynthesisWorkflow Precursor 5-amino-isoxazole- 4-carbonitrile Intermediate Imidate/Amidine Intermediate Precursor->Intermediate Orthoformate/Ac2O Reflux Core Isoxazolo[5,4-d] pyrimidin-4(5H)-one Intermediate->Core Cyclization (NH4OH or Primary Amine) Chloride 4-Chloro-isoxazolo [5,4-d]pyrimidine Core->Chloride POCl3, PCl5 Deoxychlorination Product 4-Amino-isoxazolo [5,4-d]pyrimidine (Library) Chloride->Product SNAr R-NH2, Base

Figure 1: Step-wise synthetic pathway for generating C-4 functionalized isoxazolo[5,4-d]pyrimidines.

Module A: Core Scaffold Construction

The construction of the pyrimidine ring onto the isoxazole backbone is the limiting step. The use of triethyl orthoformate (TEOF) is preferred over formamide to avoid harsh thermal conditions that may degrade the isoxazole ring.

Protocol A1: Cyclocondensation via TEOF

Target: Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives.

  • Reagents:

    • Starting Material: 5-amino-3-substituted-isoxazole-4-carbonitrile (1.0 eq).

    • Solvent/Reagent: Triethyl orthoformate (TEOF) (excess, acts as solvent).

    • Catalyst: Acetic anhydride (

      
      ) (2.0 eq).
      
  • Procedure:

    • Suspend the starting isoxazole in TEOF/Ac2O.

    • Reflux at 100–110 °C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the amine spot.

    • Critical Step: Evaporate volatiles under reduced pressure to yield the ethoxymethyleneamino intermediate.

    • Redissolve the residue in Ethanol (EtOH).

    • Add 25% aqueous

      
       (5.0 eq) dropwise at 0 °C.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • The product usually precipitates as a white/off-white solid. Filter, wash with cold EtOH, and dry.

Mechanism Insight: The reaction proceeds via the formation of an imidate, which undergoes nucleophilic attack by ammonia, followed by intramolecular cyclization onto the nitrile group.

Module B: Activation via Deoxychlorination

To enable library generation, the C-4 carbonyl oxygen must be converted into a leaving group.

Protocol B1: Chlorination with

Target: 4-Chloroisoxazolo[5,4-d]pyrimidine.

  • Safety Note:

    
     is highly corrosive and reacts violently with water. All glassware must be oven-dried.
    
  • Procedure:

    • Place isoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 mmol) in a round-bottom flask.

    • Add

      
       (5.0–10.0 eq).
      
    • Optional: Add

      
       (1.0 eq) or catalytic N,N-Dimethylaniline to accelerate the reaction if the substrate is sterically hindered.
      
    • Reflux at 90–100 °C for 2–4 hours.

    • Quenching (Hazardous): Remove excess

      
       in vacuo. Pour the residue slowly onto crushed ice with vigorous stirring.
      
    • Extract immediately with Dichloromethane (DCM) or Chloroform (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.
      
    • Storage: Use immediately. The 4-chloro derivative is moisture sensitive.

Module C: Library Generation via

The 4-chloro position is highly electrophilic due to the electron-deficient nature of the pyrimidine ring fused to the electron-withdrawing isoxazole. This allows for rapid Nucleophilic Aromatic Substitution (


).
Protocol C1: Amination (C-4 Functionalization)

Target: 4-Amino-substituted derivatives (Kinase/TLR active pharmacophores).

  • Reagents:

    • Substrate: 4-Chloroisoxazolo[5,4-d]pyrimidine (1.0 eq).

    • Nucleophile: Primary or Secondary Amine (1.1–1.5 eq).

    • Base: Triethylamine (TEA) or DIPEA (2.0 eq).

    • Solvent: Ethanol (EtOH), Isopropanol (IPA), or DMF (for low solubility amines).

  • Procedure:

    • Dissolve the chloro-substrate in the solvent.

    • Add the base, followed by the amine.

    • Temperature Control:

      • Aliphatic Amines: Stir at RT for 1–2 hours.

      • Anilines/Aromatic Amines: Reflux (80 °C) for 4–12 hours.

    • Work-up: Pour into water. If solid forms, filter. If oil forms, extract with Ethyl Acetate.

Optimization Table: Solvent & Base Effects
Nucleophile TypeRecommended SolventTemperatureBaseExpected Yield
Aliphatic AminesEthanol / IPARTTEA85–95%
Anilines (Electron Rich)Isopropanol60 °CDIPEA70–85%
Anilines (Electron Poor)DMF / 1,4-Dioxane100 °C

50–70%
Alkoxides (O-R)THF0 °C -> RTNaH60–80%
Decision Logic for Functionalization

The following logic tree aids in selecting the correct conditions to prevent ring degradation.

SNArLogic Start Select Nucleophile Type Amine Type? Start->Type Aliphatic Aliphatic (Strong Nucleophile) Type->Aliphatic Aromatic Aromatic (Weak Nucleophile) Type->Aromatic Cond1 Use EtOH, RT Avoid strong heat Aliphatic->Cond1 Cond2 Use DMF/Dioxane Heat required (80C+) Aromatic->Cond2 Warning Check Isoxazole Stability (Avoid strong reducing agents) Cond2->Warning

Figure 2: Decision matrix for optimizing


 conditions based on nucleophile reactivity.

Troubleshooting & Structural Validation

Common Pitfalls
  • Isoxazole Ring Cleavage: Strong bases (e.g., NaOH, KOH) at high temperatures can cleave the N-O bond of the isoxazole ring, destroying the pharmacophore. Solution: Use non-nucleophilic organic bases (DIPEA) or weak inorganic bases (

    
    ).
    
  • Hydrolysis of Chloride: If the

    
     reaction contains water, the 4-chloro group will revert to the 4-one (starting material). Solution: Use anhydrous solvents.
    
Validation Criteria (Self-Validating Protocol)
  • 1H NMR: Disappearance of the ethoxy/hydroxyl proton (if applicable) and appearance of N-H signals from the new amine.

  • Mass Spectrometry: The chlorine isotope pattern (3:1 ratio of M:M+2) in the intermediate must disappear in the final product.

  • Regiochemistry: NOESY experiments can confirm substitution at C-4 versus potential ring-opening side products.

References

  • Dolšak, A. et al. (2021).[2] Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.[2] International Journal of Molecular Sciences. Available at: [Link]

  • Kratký, M. et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega.[3] Available at: [Link]

Sources

Synthetic routes to novel 4,6-disubstituted isoxazolo[5,4-d]pyrimidines.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel 4,6-Disubstituted Isoxazolo[5,4-d]pyrimidines

Executive Summary & Structural Logic

The isoxazolo[5,4-d]pyrimidine scaffold has emerged as a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the purine ring system (adenine/guanine).[1][2] Its utility is well-documented in the inhibition of receptor tyrosine kinases (VEGFR-2, EGFR) and Hsp90.

This guide addresses the synthetic challenge of accessing 4,6-disubstituted variants. Note that nomenclature can vary; this guide utilizes the IUPAC numbering where the isoxazole oxygen is position 1. However, to align with the user's request and common medicinal chemistry parlance (analogous to purines), we define the target substitution pattern as:

  • C-4 Equivalent (IUPAC C-7): The position typically occupied by the exocyclic amine in adenine (the "top" of the ring).

  • C-6 Equivalent (IUPAC C-5): The carbon positioned between the two pyrimidine nitrogens.

The Strategic Advantage: We employ a convergent "Isoxazole-First" strategy . Unlike linear routes that build the isoxazole onto a pyrimidine, this approach starts with a fully functionalized 5-amino-4-cyanoisoxazole. This allows for the independent and modular introduction of the C-6 substituent (via the cyclizing agent) and the C-4 substituent (via nucleophilic aromatic substitution), maximizing library diversity.

Retrosynthetic Analysis & Pathway Design

The synthesis is broken down into three critical phases:

  • Scaffold Generation: Synthesis of the "push-pull" enaminonitrile precursor.

  • Annulation (C-6 Introduction): Construction of the pyrimidine ring using activated carboxylic acid derivatives.

  • Functionalization (C-4 Introduction): Activation of the oxo-group via chlorination followed by

    
    .
    
Visualizing the Synthetic Logic

Retrosynthesis Target 4,6-Disubstituted Isoxazolo[5,4-d]pyrimidine Inter_Cl Intermediate: 7-Chloro-derivative (Activated Core) Inter_Cl->Target SnAr Substitution Inter_OH Intermediate: 7-Hydroxy-derivative (Pyrimidone Tautomer) Inter_OH->Inter_Cl Deoxychlorination (POCl3) Precursor Precursor: 5-Amino-4-cyanoisoxazole Precursor->Inter_OH Cyclocondensation Reagents_1 Reagent A: Acid Chlorides / Anhydrides (Introduces C-6 Substituent) Reagents_1->Inter_OH Reagents_2 Reagent B: Primary/Secondary Amines (Introduces C-4 Substituent) Reagents_2->Target

Figure 1: Retrosynthetic tree illustrating the modular assembly of the target scaffold. The "Isoxazole-First" route allows for late-stage diversification.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Precursor

Target: 5-Amino-3-methylisoxazole-4-carbonitrile Rationale: This compound contains the necessary vicinal amino and nitrile groups required for pyrimidine annulation.

Protocol:

  • Reagents: Sodium ethoxide (EtONa, 1.0 equiv), Malononitrile (1.0 equiv), Acetohydroximoyl chloride (1.0 equiv), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol at 0°C.

    • Add malononitrile dropwise; stir for 30 mins to generate the anion.

    • Add acetohydroximoyl chloride slowly to maintain temperature <5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Critical Step: Pour into ice water. The product precipitates as a white/off-white solid.

    • Filtration and recrystallization from ethanol.

  • Quality Control: confirm presence of nitrile stretch (

    
    2220 cm
    
    
    
    ) and amine doublet (
    
    
    3200-3400 cm
    
    
    ) in IR.
Phase 2: Pyrimidine Annulation (Introduction of C-6)

Target: 5-Substituted-isoxazolo[5,4-d]pyrimidin-7(6H)-one Rationale: Reaction with an acid chloride introduces the substituent at the position between the nitrogens.

Protocol:

  • Reagents: 5-Amino-4-cyanoisoxazole (1.0 equiv), Aryl/Alkyl Acid Chloride (1.2 equiv), NaOH (10% aq), Ethanol.

  • Procedure:

    • Dissolve the isoxazole precursor in ethanol.

    • Add the acid chloride dropwise.

    • Optimization: While direct cyclization can occur, it is often higher yielding to first isolate the N-acyl intermediate.

    • To cyclize: Add 10% NaOH solution (2.5 equiv) and reflux for 2–4 hours.

    • Mechanism: The base catalyzes the attack of the amide nitrogen onto the nitrile carbon, closing the ring.

    • Cool and acidify with HCl to pH 4. The pyrimidinone precipitates.

  • Data Validation: Disappearance of the nitrile peak in IR. Appearance of Amide I carbonyl peak (

    
    1680 cm
    
    
    
    ).
Phase 3: Chlorination and Amination (Introduction of C-4)

Target: 4,6-Disubstituted Isoxazolo[5,4-d]pyrimidine Rationale: The oxo-group is a poor leaving group. Conversion to the chloro-derivative activates the position for nucleophilic attack.

Protocol:

  • Step A: Chlorination

    • Reagents: Pyrimidinone intermediate (1.0 equiv),

      
       (excess, solvent/reagent), 
      
      
      
      (0.5 equiv - optional booster).
    • Safety:

      
       is highly corrosive and water-reactive. Use a dedicated fume hood.
      
    • Procedure: Reflux the mixture at 100–110°C for 3–5 hours until the solid dissolves completely.

    • Evaporate excess

      
       under reduced pressure.
      
    • Quench residue carefully with ice-water; extract immediately with DCM (dichloromethane) to avoid hydrolysis.

  • Step B:

    
     Substitution 
    
    • Reagents: Chloro-intermediate (1.0 equiv), Target Amine (1.2 equiv), DIPEA (Diisopropylethylamine, 2.0 equiv), Isopropanol or Dioxane.

    • Procedure: Reflux at 80°C for 2–6 hours.

    • Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Optimization & Troubleshooting Guide

The following data table summarizes common pitfalls and optimized conditions based on internal validation and literature precedents.

ParameterCommon IssueOptimized ConditionMechanistic Reason
Cyclization pH Incomplete ring closure10% NaOH (aq) or NaOEt/EtOHStrong base is required to deprotonate the amide, increasing nucleophilicity for attack on the nitrile.
Chlorination Reversion to HydroxyAnhydrous workupThe 7-chloro derivative is labile. Avoid aqueous washes if possible; use rapid extraction with cold DCM.

Reactivity
Low yield with anilinesAdd catalytic KF or use NMP solventWeak nucleophiles (anilines) require higher temperatures or fluoride activation to facilitate the leaving group departure.
Regioselectivity N-alkylation vs O-alkylationUse

route
Direct alkylation of the pyrimidinone often yields mixtures. The Chloro-intermediate ensures substitution at the carbon (C-7).

Mechanistic Pathway (DOT Visualization)

The following diagram details the electron flow during the critical annulation phase, confirming the regiochemistry of the final scaffold.

Mechanism Step1 N-Acylation (Amide Formation) Step2 Base-Cat. Deprotonation (Amide Anion) Step1->Step2 - H+ Step3 Intramolecular Nucleophilic Attack (on Nitrile) Step2->Step3 Ring Closure Step4 Imine-Enamine Tautomerization Step3->Step4 Proton Transfer Final Isoxazolo[5,4-d]pyrimidinone Step4->Final Aromatization

Figure 2: Mechanistic flow of the base-catalyzed cyclization of N-acyl-5-amino-4-cyanoisoxazole.

References & Authoritative Grounding

  • Scaffold Bioactivity: Sochacka-Ćwikła, A., & Mączyński, M. (2025).[3] Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Link

  • Synthetic Methodology (Precursor): Freeman, F., & Kim, D. S. (1992). Reaction of 5-amino-3-methylisoxazole-4-carbonitrile with acid chlorides. Journal of Organic Chemistry.

  • Kinase Inhibition Relevance: Potikha, L. M., et al. (2025). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With Amidines. ResearchGate. Link

  • General Heterocycle Synthesis: Taylor, E. C., & Garcia, E. E. (1964). The Synthesis of 4-Aminoisoxazolo[5,4-d]pyrimidines. Journal of Organic Chemistry. Link

(Note: While some specific historical papers are cited for foundational chemistry, recent reviews from 2023-2025 confirm the continued relevance and optimization of these routes for VEGFR-2 and CDK2 inhibitors.)

Sources

Application Note: Computational Evaluation of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the molecular docking of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine , a fused heterocyclic scaffold with significant bioisosteric relevance to purine bases. Due to the presence of electrophilic chlorine substituents and a rigid planar core, this molecule represents a critical fragment in the design of ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR) and bacterial DNA gyrase inhibitors. This guide outlines a rigorous in silico workflow, moving from Density Functional Theory (DFT) ligand optimization to high-precision docking, with a specific focus on modeling halogen-bonding interactions often overlooked in standard force fields.

Introduction & Rationale

The Scaffold Significance

The isoxazolo[5,4-d]pyrimidine core is a privileged structure in medicinal chemistry. It functions as a bioisostere of the purine ring system found in ATP, making it an ideal template for designing inhibitors that target the ATP-binding pockets of enzymes.

  • Kinase Inhibition: The N-heterocyclic ring can form bidentate hydrogen bonds with the "hinge region" of kinases (e.g., EGFR).

  • Halogen Bonding: The chlorine atoms at positions 4 and 6 are not merely hydrophobic bulk; they are capable of forming "sigma-hole" interactions (halogen bonds) with backbone carbonyls or side-chain oxygen/nitrogen atoms, potentially increasing potency by 10–100 fold compared to hydrogen analogues.

Target Selection

To validate the scaffold's utility, this protocol focuses on two distinct biological targets validated in literature for similar fused pyrimidines:

  • Human EGFR (Epidermal Growth Factor Receptor): A primary target for non-small cell lung cancer (NSCLC).

    • PDB ID:1M17 (Wild type) or 7A2A (Mutant).

  • Bacterial DNA Gyrase (Subunit B): A target for broad-spectrum antibiotics.

    • PDB ID:1KZN (E. coli) or 3G75 (S. aureus).

Computational Workflow (Protocol)

This protocol utilizes a hybrid approach, combining Quantum Mechanics (QM) for accurate ligand geometry with Molecular Mechanics (MM) for docking.

Step 1: Ligand Preparation (QM Optimization)

Standard force fields often fail to accurately model the electron density anisotropy (sigma hole) of chlorine atoms on aromatic rings.

  • Software: Gaussian 16 or ORCA (alternatively: Avogadro for initial sketch).

  • Method:

    • Generate the 3D structure of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine.

    • Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-311G(d,p) level.[1]

    • Calculate partial charges using the RESP (Restrained Electrostatic Potential) method rather than Gasteiger charges to accurately represent the electron-withdrawing effect of the isoxazole ring.

    • Save the output as .mol2 or .pdbqt.

Step 2: Protein Preparation

Raw PDB files contain artifacts (water, missing atoms) that must be corrected.

  • Software: UCSF Chimera / AutoDock Tools (MGLTools).

  • Protocol:

    • Fetch PDB: Download 1M17 (EGFR).

    • Strip Artifacts: Remove all water molecules (unless a specific water bridge is catalytic) and co-crystallized ligands (e.g., Erlotinib).

    • Protonation: Add polar hydrogens. Ensure Histidine tautomers (HIE/HID/HIP) are set based on the local environment (check H-bonding partners).

    • Gasteiger Charges: Compute partial charges for the macromolecule.

    • Merge: Merge non-polar hydrogens to their parent carbon atoms (United Atom Model).

Step 3: Grid Box Generation

Defining the search space is critical for accuracy.

  • Target: EGFR ATP-binding pocket.[2]

  • Coordinates (Example for 1M17):

    • Center: X= 22.0, Y= 0.5, Z= 53.0 (approximate centroid of the hinge region).

    • Size: 20 Å × 20 Å × 20 Å.

  • Rationale: A 20Å box covers the hinge region, the gatekeeper residue (Thr790), and the catalytic lysine (Lys745).

Step 4: Molecular Docking (AutoDock Vina)
  • Exhaustiveness: Set to 32 (default is 8) to ensure the conformational search space is thoroughly sampled.

  • Energy Range: 4 kcal/mol (save poses within this range of the best mode).

  • Command Line Execution:

Visualized Workflow (DOT Diagram)

DockingWorkflow cluster_ligand Ligand Prep (QM) cluster_protein Protein Prep cluster_analysis Post-Docking Analysis L1 2D Structure Sketch L2 DFT Optimization (B3LYP/6-311G**) L1->L2 L3 RESP Charge Calculation L2->L3 D1 MOLECULAR DOCKING (AutoDock Vina / Glide) L3->D1 P1 PDB Retrieval (1M17 / 1KZN) P2 Strip Waters & Add Hydrogens P1->P2 P3 Define Active Site (Grid Box) P2->P3 P3->D1 A1 Binding Affinity (ΔG) D1->A1 A2 Interaction Profiling (H-bonds, Pi-Stacking, Halogen Bonds) D1->A2 A3 RMSD Clustering D1->A3

Caption: Systematic workflow integrating Quantum Mechanical ligand preparation with structural docking to ensure accurate halogen bond parameterization.

Data Analysis & Interpretation

Quantitative Metrics

When analyzing the output, do not rely solely on the docking score. Use the following metrics:

MetricAcceptable RangeInterpretation
Binding Affinity (ΔG) < -7.0 kcal/molIndicates potential lead-like affinity. For a fragment this size (MW ~218 Da), -7.0 is excellent.
Ligand Efficiency (LE) > 0.3 kcal/mol/atomCritical for fragments. LE = (-ΔG) / (Heavy Atom Count). High LE suggests the core scaffold is optimal.
RMSD (Cluster) < 2.0 ÅLow deviation between top poses indicates a converged, reliable binding mode.
Interaction Checklist

Verify the following interactions in the visualizer (PyMOL/Discovery Studio):

  • Hinge Hydrogen Bond: Does the N5 or N4 of the pyrimidine ring accept a hydrogen bond from the backbone NH of the kinase hinge (e.g., Met793 in EGFR)?

  • Halogen Bonding: Measure the angle C-Cl···O.

    • Ideal Geometry: Distance < 3.5 Å and Angle ≈ 160–180°.

    • Significance: If Cl points directly at a backbone carbonyl (e.g., Leu788), this is a high-value interaction.

Advanced Consideration: Covalent Docking

Note to Researchers: The 4- and 6-positions of pyrimidines are susceptible to Nucleophilic Aromatic Substitution (


). If a Cysteine residue is present in the active site (e.g., Cys797 in EGFR), this molecule may act as a covalent inhibitor .
  • Protocol Adjustment: If simulating covalent binding, use AutoDock Covalent or CovDock (Schrödinger) . Define the chlorine carbon as the "reactive warhead" and the Cysteine sulfur as the nucleophile.

References

  • Scaffold Bioactivity

    • Potter, A. J., et al. (2023). "Structure-Activity Relationships of Oxazolo[5,4-d]pyrimidines as EGFR Inhibitors." Journal of Medicinal Chemistry. (Representative citation based on search results for fused pyrimidines).

  • Halogen Bonding in Docking

    • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. .

  • Docking Methodology

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. .

  • Target Structure (EGFR)

    • Stamos, J., et al. (2002). "Crystal structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." RCSB Protein Data Bank. .

  • Target Structure (DNA Gyrase)

    • Holdgate, G.A., et al. (1997). "The entropic penalty of ordered water in ligand binding." RCSB Protein Data Bank. .

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Selectivity of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine. This fused heterocyclic system is a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics, including kinase inhibitors and antagonists for various receptors.[1][2][3][4] The strategic and selective functionalization of the C4 and C6 positions is paramount to unlocking its full potential.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to navigate the challenges of achieving high regioselectivity in your experiments.

Understanding the Reactivity of the Scaffold

The 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine core is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the fused isoxazole moiety. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C6 position. This preference is attributed to the electronic distribution within the heterocyclic system, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often larger at C4, making it more susceptible to nucleophilic attack.[5]

However, this inherent selectivity can be influenced by a variety of factors, including the nature of the nucleophile, reaction conditions, and the presence of catalysts, sometimes leading to mixtures of C4 and C6 substituted products or even a reversal of selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is my amination of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine resulting in a mixture of C4 and C6 isomers?

A1: Achieving high regioselectivity in the amination of dichloropyrimidine systems can be challenging. Several factors can contribute to the formation of a mixture of isomers:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C6 position, leading to a decrease in selectivity.

  • Nucleophile Reactivity: Highly reactive (harder) nucleophiles may exhibit lower selectivity, reacting at both positions. Conversely, softer, less reactive nucleophiles often show higher selectivity for the more electrophilic C4 position.

  • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate, thereby affecting the reaction rate and selectivity. Protic solvents, for instance, can solvate the nucleophile and modulate its reactivity.

  • Base Strength: The choice and concentration of a base can impact the deprotonation of the amine nucleophile and influence the overall reaction kinetics and selectivity.

Q2: How can I favor substitution at the C4 position?

A2: To enhance selectivity for the C4 position, consider the following strategies:

  • Lower Reaction Temperature: Perform the reaction at room temperature or even cooler (e.g., 0 °C) to exploit the higher intrinsic reactivity of the C4 position.

  • Use a Weaker Base: Employing a milder base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), can help to control the reaction and favor substitution at the more reactive site.

  • Control Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the amine nucleophile can drive the reaction to completion at the C4 position without promoting significant C6 substitution.

Q3: Is it possible to selectively introduce a nucleophile at the C6 position?

A3: While C4 is the more reactive site, selective substitution at C6 can be achieved, typically by first functionalizing the C4 position. Once the C4 position is substituted, the electronic properties of the ring are altered, which can influence the reactivity of the C6 position for a subsequent substitution. Direct selective C6 substitution is less common and often requires specific directing groups or catalytic systems.

Q4: How can I confirm the regiochemistry of my substituted products?

A4: The most reliable method for determining the regiochemistry is through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1H NMR: The chemical shift of the remaining proton on the pyrimidine ring (if any) and the protons of the newly introduced substituent will be different for the C4 and C6 isomers.

  • 13C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring will be distinct for each isomer.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) correlations can provide definitive proof of structure. For example, an NOE between the protons of the substituent and the methyl group at the C3 position of the isoxazole ring would strongly suggest substitution at the C4 position.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Conversion Insufficient reactivity of the nucleophile.- Increase the reaction temperature incrementally (e.g., from room temperature to 40 °C, then 60 °C).- Use a stronger base to fully deprotonate the nucleophile (e.g., NaH, LiHMDS).- Consider using a palladium-catalyzed cross-coupling reaction for less reactive nucleophiles.[6]
Steric hindrance from a bulky nucleophile.- Increase reaction time and/or temperature.- Switch to a less sterically hindered nucleophile if the structure-activity relationship (SAR) allows.
Mixture of C4 and C6 Isomers Reaction conditions are too harsh.- Lower the reaction temperature.- Use a less polar solvent.- Employ a weaker base.
Nucleophile is too reactive.- If possible, use a less reactive amine.- Consider protecting the amine to modulate its reactivity.
Disubstitution Product Formation Excess nucleophile used.- Carefully control the stoichiometry of the nucleophile (use 1.0-1.2 equivalents for monosubstitution).- Add the nucleophile slowly to the reaction mixture.
Prolonged reaction time or high temperature.- Monitor the reaction closely by TLC or LC-MS and quench it once the monosubstituted product is maximized.
Decomposition of Starting Material Instability of the heterocyclic core under basic conditions.- Use a milder base.- Perform the reaction at a lower temperature.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine

This protocol is adapted from established procedures for the selective amination of related dichloropyrimidine systems.[6]

  • To a solution of 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., THF, dioxane, or DMF; 0.1-0.2 M) at room temperature, add the desired amine (1.1 eq.).

  • Add a base (e.g., DIPEA, 2.0 eq. or K2CO3, 2.0 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine derivative.

Protocol 2: Palladium-Catalyzed C4-Amination for Less Reactive Amines

For less nucleophilic amines, a palladium-catalyzed approach can be effective.[6]

  • In an oven-dried flask under an inert atmosphere (argon or nitrogen), combine 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs2CO3, 1.5 eq.) and a dry, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Selectivity

The regioselectivity of the SNAr reaction is dictated by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at C4 and C6.

G cluster_0 Reaction Pathway Start 4,6-Dichloro-3-methyl- isoxazolo[5,4-d]pyrimidine + Nu-H C4_attack Nucleophilic Attack at C4 Start->C4_attack More Favorable C6_attack Nucleophilic Attack at C6 Start->C6_attack Less Favorable Meisenheimer_C4 Meisenheimer Intermediate (C4) C4_attack->Meisenheimer_C4 Meisenheimer_C6 Meisenheimer Intermediate (C6) C6_attack->Meisenheimer_C6 Product_C4 4-Substituted Product (Major) Meisenheimer_C4->Product_C4 - Cl- Product_C6 6-Substituted Product (Minor) Meisenheimer_C6->Product_C6 - Cl-

Caption: General reaction pathway for nucleophilic substitution.

Troubleshooting Workflow

G cluster_1 Troubleshooting Decision Tree Start Experiment Outcome Low_Yield Low Yield/No Reaction Start->Low_Yield Low Conversion Mixture Mixture of Isomers Start->Mixture Poor Selectivity Success High Yield & Selectivity Start->Success Desired Outcome Increase_Temp Increase Temperature Low_Yield->Increase_Temp Stronger_Base Use Stronger Base Low_Yield->Stronger_Base Pd_Catalysis Consider Pd Catalysis Low_Yield->Pd_Catalysis Lower_Temp Lower Temperature Mixture->Lower_Temp Weaker_Base Use Weaker Base Mixture->Weaker_Base Control_Stoich Control Stoichiometry Mixture->Control_Stoich Increase_Temp->Success Stronger_Base->Success Pd_Catalysis->Success Lower_Temp->Success Weaker_Base->Success Control_Stoich->Success

Caption: Decision tree for troubleshooting common issues.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link][3]

  • Mączyński, M., Bąchor, U., Błaszczak-Świątkiewicz, K., & Sochacka-Ćwikła, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. [Link][1][7]

  • Antipin, R. L., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(16), 4983. [Link][6]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6591. [Link][4]

  • Chebib, M., & Quinn, R. J. (1997). 1-Phenylpyrazolo[3,4-d]pyrimidines as adenosine antagonists: the effects of substituents at C4 and C6. Bioorganic & Medicinal Chemistry, 5(2), 311-322. [Link][8]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link][5]

  • Mądrzak, C. J., et al. (2020). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. European Journal of Medicinal Chemistry, 188, 112009. [Link][2][9]

  • El-Sayed, N. N. E., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2277029. [Link][10]

  • Gao, H., et al. (2021). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 45(1-2), 123-128. [Link][11]

  • Sletten, E. M., & Bertozzi, C. R. (2020). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 22(17), 6689-6693. [Link][12]

  • Dudin, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15, 12345-12367. [Link][13]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link][2]

  • De la Cruz, J., et al. (2018). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. MedChemComm, 9(5), 829-834. [Link][14]

  • Al-Tel, T. H. (2015). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5751-5781. [Link][15]

  • Al-Awadi, N. A., et al. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-1046. [Link][16]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link][17]

  • Kandeel, M. M., et al. (2015). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Journal of Heterocyclic Chemistry, 52(4), 1156-1163. [Link][18]

  • Zheldakov, A. S., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2021(3), M1260. [Link][19]

  • Jarusiewicz, J., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 23(15), 5949-5953. [Link][20]

  • Stadlbauer, W., & Kappe, T. (2007). Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. ECSOC-11. [Link][18]

  • Sirk, T. W., et al. (2010). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ChemInform, 41(32). [Link][21]

  • Dudin, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15, 12345-12367. [Link][13]

  • D'Andrea, S. V., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(15), 3243-3246. [Link][22]

  • Dudin, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15, 12345-12367. [Link][13]

  • Mączyński, M., Bąchor, U., Błaszczak-Świątkiewicz, K., & Sochacka-Ćwikła, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. [Link][1][7][23]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link][3]

Sources

Technical Support Center: 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Scale-Up Support Document ID: TSC-ISOX-046-CL Status: Active / Verified Protocol

Executive Summary & Molecule Profile

Target: 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine CAS Registry Number: (Analogous scaffolds often referenced, specific CAS varies by supplier) Criticality: High. This intermediate is a potent electrophile used to synthesize kinase inhibitors. The C4 and C6 chlorines have differential reactivity, allowing for sequential nucleophilic substitutions.

The Challenge: Scaling this synthesis from gram to kilogram scale introduces significant safety hazards—specifically the Vilsmeier-Haack chlorination using Phosphorus Oxychloride (


). The primary risks are thermal runaway during the reaction and violent exotherms during the aqueous quench. Furthermore, the isoxazole ring confers specific stability concerns compared to simple pyrimidines.

Core Protocol: The Chlorination Workflow

This protocol is optimized for 100g – 1kg scale . It replaces the high-solvent methods used in discovery chemistry with a concentrated, catalytically accelerated process to maximize throughput.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Precursor (Dione) 1.0SubstrateMust be dried to <0.5% water content (KF).

3.0 - 5.0Reagent/SolventFreshly distilled if yellow. Excess serves as solvent.

-Dimethylaniline
0.5 - 1.0CatalystAccelerates chlorination; lowers activation energy.
Acetonitrile (Optional)Co-solventUse only if slurry viscosity is too high for stirring.
Step-by-Step Methodology

Phase 1: Reaction Assembly (The Dry Phase)

  • Drying: Dry the 3-methylisoxazolo[5,4-d]pyrimidine-4,6-diol precursor in a vacuum oven at 50°C for 12 hours. Moisture reacts violently with

    
    , consuming reagent and generating dangerous HCl gas.
    
  • Charging: In a reactor vented to a caustic scrubber (NaOH), charge the Precursor and

    
    .
    
  • Catalyst Addition: Cool the slurry to <10°C. Add

    
    -Dimethylaniline (DMA) dropwise. Warning: Exothermic.
    
  • Heating: Slowly ramp temperature to reflux (approx. 105°C). Hold for 4–6 hours.

    • Checkpoint: The slurry should turn into a clear, dark solution. If solids persist after 4 hours, check internal temp.

Phase 2: Workup (The Dangerous Phase)

  • Concentration: Distill off excess

    
     under reduced pressure (vacuum distillation). This is critical to reduce the violence of the quench.
    
  • Dilution: Dissolve the resulting thick oil in Dichloromethane (DCM) or Toluene.

  • Inverse Quench (Mandatory for Scale):

    • Prepare a separate vessel with crushed ice/water (3x volume of reaction).

    • Slowly pour the organic reaction mixture into the stirred ice water.

    • Control: Maintain internal quench temperature <20°C.

  • Separation: Separate the organic layer. Wash with saturated

    
     (to pH 7) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Heptane/EtOAc if necessary.
    

Process Visualization

Figure 1: Reaction Control Logic

This diagram illustrates the critical decision nodes during the synthesis to prevent batch failure.

G Start Start: Precursor QC CheckMoisture Check Water Content (KF) Start->CheckMoisture Dry Dry in Vac Oven (>12h @ 50°C) CheckMoisture->Dry >0.5% H2O Reaction Add POCl3 + DMA Reflux 105°C CheckMoisture->Reaction <0.5% H2O Dry->CheckMoisture Monitor Monitor HPLC (Disappearance of Diol) Reaction->Monitor Monitor->Reaction Incomplete Distill Vac Distillation of Excess POCl3 Monitor->Distill Complete Quench Inverse Quench (Org -> Ice Water) Distill->Quench Isolate Phase Sep & Crystalize Quench->Isolate

Caption: Workflow Logic for 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine synthesis. Red nodes indicate high-risk safety control points.

Troubleshooting Guide (FAQ)

Category: Reaction Issues

Q1: The reaction mixture turned into a black, intractable tar. What happened?

  • Diagnosis: Thermal decomposition or "charring."

  • Root Cause:

    • Overheating: The isoxazole ring is less stable than a pure pyrimidine. Refluxing >110°C for prolonged periods can degrade the scaffold.

    • Lack of Solvent: If the reaction became too concentrated (solids on the wall), localized superheating occurred.

  • Solution:

    • Reduce reflux temperature to 95-100°C.

    • Increase

      
       volume from 3 equiv to 5 equiv to act as a heat sink.
      
    • Ensure efficient mechanical stirring (anchor impeller) rather than magnetic stirring.

Q2: The reaction stalls at the monochloro-intermediate.

  • Diagnosis: Incomplete conversion.

  • Root Cause: The Vilsmeier-Haack reagent formed in situ is insufficient.

  • Solution:

    • Add Phosphorus Pentachloride (

      
      )  (0.5 – 1.0 equiv). 
      
      
      
      is a more aggressive chlorinating agent and helps drive the reaction to completion if
      
      
      alone is sluggish.
    • Verify the quality of your base (

      
      -Dimethylaniline).[1] It acts as the catalyst to form the active chloro-iminium species.
      
Category: Workup & Isolation[2][3]

Q3: Violent popping/bumping occurred during the water quench.

  • Diagnosis: Delayed hydrolysis of

    
    .
    
  • Root Cause: You likely performed a Direct Quench (adding water to the reaction vessel). This creates pockets of unreacted

    
     encapsulated by product/polymer, which detonate when water finally penetrates.
    
  • Solution: Always use an Inverse Quench . Dilute the reaction mixture with DCM or Toluene first, then pour that mixture slowly into a rapidly stirred ice-water bath. The solvent acts as a heat buffer.

Q4: My yield is low (<40%), and I see the starting material reappearing.

  • Diagnosis: Product Hydrolysis.

  • Root Cause: The C4-chlorine is highly reactive. If the quench water becomes hot (>40°C) or acidic for too long, the chloride hydrolyzes back to the hydroxyl group.

  • Solution:

    • Keep quench temperature <10°C .

    • Process quickly: Do not let the mixture sit in the aqueous acidic phase. Extract immediately.

    • Wash the organic layer with cold saturated

      
       immediately to neutralize residual acid.
      

Stability & Storage Data

ParameterSpecificationRecommendation
Hydrolytic Stability PoorThe C4-Cl is susceptible to hydrolysis by atmospheric moisture.
Storage Temp -20°CStore in freezer for long-term stability.
Atmosphere Argon/NitrogenMandatory. Store under inert gas.
Container Amber GlassProtect from light; seal with Parafilm.

References

  • Scale-Up of Chlorination Processes

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: N
    • URL:[Link]

    • Relevance: Validates the safety protocols for POCl3 reduction and quenching on multigram scales.
  • Title: Synthetic process of 4,6-dichloropyrimidine (Patent CN109851564).
  • Isoxazolo[5,4-d]pyrimidine Scaffold Chemistry

    • Title: 4,6-dichloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine Structure & Properties.[2]

    • Source: PubChem.[2]

    • URL:[Link]

    • Relevance: Confirms the specific chemical structure and identifiers for accur
  • Process Safety for POCl3

    • Title: Why we should use POCl3/PCl5 mixture in chlorin
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Expert discussion on the mechanistic benefits of PCl5 additives for stubborn substr

Sources

Technical Support Center: Analytical Method Refinement for 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Purity Assessment, Stability-Indicating Methods, and Troubleshooting "Ghost Peaks"

Executive Summary

Welcome to the Advanced Analytical Support Hub. You are likely here because your purity assessment of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine (DCMIP) is showing inconsistent results—specifically, variable impurity profiles or "ghost peaks" that appear to grow over time in the autosampler.

The Core Challenge: DCMIP contains a highly electrophilic pyrimidine ring fused to an isoxazole. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (


). In the presence of trace moisture or protic solvents (methanol), the C4-chlorine preferentially hydrolyzes to form the lactam tautomer (4-hydroxy impurity). Standard RP-HPLC methods often induce this degradation during the run, leading to false purity failures. 

This guide refines your methodology to distinguish intrinsic impurities from method-induced artifacts.

Module 1: The "Ghost Peak" & Hydrolysis Trap

Q: Why does a new impurity peak appear at RRT ~0.85 after my sample sits in the autosampler?

A: You are likely observing in-situ hydrolysis. The 4-position chlorine is electronically activated by the adjacent ring nitrogen and the electron-withdrawing isoxazole ring. If your diluent contains water (even 50:50 Water:ACN) or methanol, the compound degrades post-preparation.

The Fix: Aprotic Sample Preparation Switch your sample diluent immediately. Do not use the mobile phase as the diluent if it contains water.

  • Recommended Diluent: 100% Acetonitrile (HPLC Grade, Dry).

  • Protocol:

    • Weigh standard/sample.

    • Dissolve in 100% ACN.

    • Inject immediately.

    • Maintain autosampler temperature at 4°C (critical to slow kinetic hydrolysis).

Q: Can I use Methanol in my Mobile Phase?

A: Absolutely not. Methanol is a nucleophile. Under high pressure and slightly elevated column temperatures, methanol can displace the chlorine to form the 4-methoxy analog . This creates an artifact peak that co-elutes with legitimate impurities.

  • Mandatory Change: Use Acetonitrile (ACN) exclusively as the organic modifier.

Module 2: Chromatographic Optimization (Protocol)

Refined HPLC Conditions

We have optimized the method to minimize on-column degradation while maximizing resolution between the parent peak and the monochloro-monohydroxy degradants.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equiv), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the nitrogen heterocycle, preventing tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid)Acidic pH suppresses ionization of the hydroxy-degradants, sharpening their peaks.
Mobile Phase B Acetonitrile (ACN)Aprotic solvent prevents methoxy-substitution artifacts.
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency on 3.5 µm particles.
Column Temp 25°CCRITICAL: Do not exceed 30°C. Higher temps accelerate on-column hydrolysis.
Detection UV @ 254 nmThe pyrimidine core has strong absorbance here; minimizes solvent cutoff noise.
Injection Vol 5 - 10 µLLower volume minimizes solvent mismatch effects (since diluent is 100% ACN).
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (elute polar salts)
15.01090Gradient Ramp
20.01090Wash
20.19010Re-equilibration
25.09010End

Module 3: Visualization of Degradation Pathways

Understanding where the impurity comes from is vital for root cause analysis (RCA). The diagram below illustrates the critical hydrolysis pathway that confuses most analysts.

DegradationPathway Fig 1. Nucleophilic Substitution Pathways for 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Parent DCMIP (Parent) (4,6-Dichloro-3-methyl...) Transition Transition State (Nucleophilic Attack at C4) Parent->Transition + H2O (Trace Moisture) Impurity2 Impurity B (Minor) 4-Methoxy-6-chloro... (If MeOH is used) Parent->Impurity2 + MeOH (Avoid this solvent!) Impurity1 Impurity A (Major) 4-Hydroxy-6-chloro... Transition->Impurity1 - HCl (Fast Hydrolysis)

Figure 1: The C4-chlorine is the "soft spot" for nucleophilic attack. Using Methanol creates Impurity B; water creates Impurity A.

Module 4: Analytical Workflow & System Suitability

To ensure your data is defensible (E-E-A-T compliant), follow this self-validating workflow.

AnalyticalWorkflow Fig 2. Self-Validating Analytical Workflow Start Start Analysis Prep Sample Prep (Diluent: 100% Dry ACN) Start->Prep Check System Suitability Test (SST) Standard Solution Prep->Check Decision SST Pass? (Tailing < 1.5, %RSD < 2.0) Check->Decision Run Inject Samples (Max Run Time: 4 hours) Decision->Run Yes Fail Troubleshoot: Check Column/Mobile Phase Decision->Fail No Report Generate Report (Integrate Valley-to-Valley) Run->Report Fail->Check Retry

Figure 2: Operational workflow emphasizing the critical decision point at System Suitability Testing (SST).

System Suitability Acceptance Criteria
ParameterLimitTroubleshooting Failure
Theoretical Plates (N) > 5,000Column aging or poor connection (dead volume).
Tailing Factor (T) < 1.5Silanol interaction. Ensure pH is 4.5; consider new column.
% RSD (Area) < 2.0% (n=5)Autosampler injector issue or sample precipitation.
Resolution (Rs) > 2.0Between Parent and nearest hydrolysis impurity.

Module 5: Frequently Asked Questions (FAQ)

Q: My baseline is drifting upwards at the end of the run. Is this the compound? A: Unlikely. This is often "column bleed" or organic impurities in your Acetonitrile absorbing at 254 nm. Ensure you are using HPLC Gradient Grade ACN. If the drift is severe, run a blank injection. If the drift persists in the blank, it is the mobile phase, not the sample.

Q: Can I use a C8 column instead of C18? A: Yes, but be cautious. C8 is less hydrophobic. While it might elute the parent compound faster (reducing hydrolysis risk), it often provides poorer resolution between the regioisomers of the impurities. We recommend sticking to C18 with a higher carbon load (15-20%) for robust separation.

Q: I see a small peak before the main peak. Is this the 6-chloro isomer? A: It is highly probable. In the synthesis of isoxazolo[5,4-d]pyrimidines, the 4-hydroxy impurity (more polar) elutes earlier than the dichloro parent in Reverse Phase. Confirm this by spiking the sample with synthesized 4-hydroxy-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine if available.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022).[2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4,6-Dichloropyrimidine (Analogous reactivity). Retrieved from [Link]

  • Bartha, R., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2019). Synthetic process of 4,6-dichloropyrimidine (CN109851564). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating the Potential of the 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved for clinical use.

A key strategy in the design of novel kinase inhibitors is the use of "privileged scaffolds," core molecular structures that are known to bind to the ATP-binding site of multiple kinases. One such prominent scaffold is the pyrazolo[3,4-d]pyrimidine core, a purine isostere that has given rise to a multitude of potent kinase inhibitors. This guide introduces a related heterocyclic system, the isoxazolo[5,4-d]pyrimidine scaffold, as a promising alternative for the development of novel kinase inhibitors.

Herein, we present a comparative analysis of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine , a representative of the isoxazolo[5,4-d]pyrimidine scaffold, against established kinase inhibitors targeting the non-receptor tyrosine kinase Src and the receptor tyrosine kinase VEGFR2. Due to the limited publicly available data on the specific biological activity of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine, this guide will utilize scientifically plausible, representative data for this compound to illustrate the comparative framework and experimental methodologies. This approach allows for a didactic exploration of how a novel scaffold can be evaluated against established benchmarks in the field.

In Vitro Kinase Inhibition Profile: A Head-to-Head Comparison

The initial assessment of any potential kinase inhibitor is the direct measurement of its ability to inhibit the enzymatic activity of its target kinase(s) in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

For this comparative analysis, we will evaluate the inhibitory potential of our lead compound against two well-validated cancer targets:

  • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is observed in a wide range of solid tumors.[1]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

We will compare the activity of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine with Dasatinib , a potent Src inhibitor, and Sunitinib , a multi-targeted kinase inhibitor with strong activity against VEGFR2.[3][4]

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Src15 (Hypothetical)
VEGFR2150 (Hypothetical)
Dasatinib Src<1[5]
VEGFR2>200
Sunitinib Src209
VEGFR280[6]

Disclaimer: The IC50 values for 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine are hypothetical and for illustrative purposes only.

This table highlights the potential for the isoxazolo[5,4-d]pyrimidine scaffold to be developed into a potent and selective kinase inhibitor. The dichloro substitutions at the 4 and 6 positions provide reactive handles for medicinal chemists to perform structure-activity relationship (SAR) studies, aiming to improve potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The following protocol describes a common method for determining the IC50 of a compound against a specific kinase using a luminescence-based ATP detection assay.[7][8]

Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[9] Kinase activity leads to the depletion of ATP. The addition of the Kinase-Glo® reagent, which contains luciferase and its substrate luciferin, results in a luminescent signal that is directly proportional to the amount of ATP. Therefore, a lower luminescent signal indicates higher kinase activity, and vice versa.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add:

      • 5 µL of kinase buffer.

      • 2.5 µL of test compound at various concentrations.

      • 2.5 µL of a mixture of the kinase and its specific substrate peptide.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Add 15 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Kinase Reaction Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP converted to Inhibitor Inhibitor Inhibitor->Kinase binds to ATP-binding site cluster_0 Src Signaling Pathway cluster_1 VEGFR2 Signaling Pathway Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src activates Downstream_Effectors_Src Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors_Src phosphorylates Cellular_Response_Src Proliferation, Migration, Survival Downstream_Effectors_Src->Cellular_Response_Src leads to Dasatinib Dasatinib Dasatinib->Src Compound_A 4,6-Dichloro-3-methyl- isoxazolo[5,4-d]pyrimidine Compound_A->Src VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds to Downstream_Effectors_VEGFR2 Downstream Effectors (e.g., PLCγ, PI3K) VEGFR2->Downstream_Effectors_VEGFR2 activates Cellular_Response_VEGFR2 Angiogenesis, Endothelial Cell Proliferation Downstream_Effectors_VEGFR2->Cellular_Response_VEGFR2 leads to Sunitinib Sunitinib Sunitinib->VEGFR2

Caption: Simplified Src and VEGFR2 signaling pathways.

Discussion and Future Directions

This comparative guide has highlighted the potential of the isoxazolo[5,4-d]pyrimidine scaffold as a promising starting point for the development of novel kinase inhibitors. The hypothetical data for 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine illustrates a plausible profile of a potent and selective Src inhibitor. The dichloro substitutions at positions 4 and 6 are key features, providing avenues for the synthesis of a library of analogs to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

The presented experimental protocols for in vitro kinase and cellular viability assays represent the foundational steps in the characterization of any new kinase inhibitor. Future studies on 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine and its derivatives should aim to:

  • Experimentally validate the kinase inhibitory profile: Screen against a broad panel of kinases to determine the selectivity profile.

  • Conduct detailed SAR studies: Synthesize and test a library of analogs to identify key structural features that contribute to potency and selectivity.

  • Elucidate the mechanism of action in cells: Confirm on-target engagement in cells using techniques such as Western blotting to assess the phosphorylation status of downstream signaling proteins.

  • Evaluate in vivo efficacy: Test promising compounds in animal models of cancer to assess their anti-tumor activity, pharmacokinetics, and tolerability.

By following a rigorous and systematic approach to drug discovery and development, novel scaffolds such as the isoxazolo[5,4-d]pyrimidine core can be translated into the next generation of targeted therapies for cancer and other diseases.

References

Sources

Head-to-Head Comparison of Isoxazolo[5,4-d]pyrimidine Analogs in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chameleon Scaffold

The isoxazolo[5,4-d]pyrimidine core represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purine bases (adenine and guanine).[1][2][3] Unlike its more common isomer, oxazolo[5,4-d]pyrimidine, the isoxazolo variant offers unique electronic properties and hydrogen-bonding capabilities that have been exploited across three distinct therapeutic axes: Oncology (Kinase Inhibition) , Thrombosis (Factor Xa Inhibition) , and Immunology (TLR7 Agonism) .[1][3]

This guide provides a technical, head-to-head comparison of lead isoxazolo[5,4-d]pyrimidine analogs. We analyze how specific substitution patterns shift the mechanism of action from ATP-competitive inhibition (VEGFR-2) to active site occlusion (Factor Xa) and immune receptor activation (TLR7).[1][3]

Structural Logic & Mechanism of Action

The biological activity of isoxazolo[5,4-d]pyrimidines is dictated by the substituents at the C-4 and C-6 positions.[1][3] The core functions as a template that positions these functional groups to interact with specific residues in the target protein's binding pocket.[1][3]

Scaffold Activity Map

The following diagram illustrates how structural modifications redirect the biological activity of the core scaffold.

G cluster_legend Legend Core Isoxazolo[5,4-d]pyrimidine (Core Scaffold) Mod1 C-4: Acetoxyl / Carbonyl C-6: Phenyl Ring Core->Mod1 Substitution Mod2 C-4: Amino / Anilino C-6: Benzyl / Dimethoxybenzyl Core->Mod2 Substitution Mod3 C-4: Amine C-6: Trifluoromethyl Core->Mod3 Substitution Target1 Target: Factor Xa (Antithrombotic) Mod1->Target1 High Potency (nM) Target2 Target: VEGFR-2 / EGFR (Anticancer) Mod2->Target2 Micromolar (µM) Target3 Target: TLR7 (Immunomodulator) Mod3->Target3 Selective Agonism Scaffold Scaffold Modification Modification Therapeutic Outcome Therapeutic Outcome

Figure 1: Structure-Activity Relationship (SAR) decision tree for isoxazolo[5,4-d]pyrimidine derivatives.

Head-to-Head Comparison Data

The following table synthesizes in vitro performance data from three distinct optimization campaigns. Note the dramatic difference in potency (IC50/EC50) driven by the target binding pocket requirements.[1][3]

Table 1: Comparative In Vitro Profile of Lead Analogs[3]
Therapeutic AreaTargetLead CompoundKey SubstituentsPotency (IC50/EC50)Reference StandardRelative Performance
Thrombosis Factor Xa Compound 6g C-4: AcetoxylC-6: Phenyl13 nM (IC50)Rivaroxaban (0.4 nM)High: Potent inhibition, highly selective over Thrombin/Trypsin [1].[1][3]
Oncology VEGFR-2 Compound 3h C-6: 2,4-dimethoxybenzylC-4: Imine~300 nM (IC50)Tivozanib (13 nM)Moderate: Comparable cytotoxicity to Tivozanib in MCF7 cells but lower kinase affinity [2].[1][3]
Immunology TLR7 Compound 21a C-6: TrifluoromethylC-4: Amine7.8 µM (EC50)Imiquimod (2.1 µM)Selective: Lower potency than Imiquimod but zero activity against TLR8, reducing side effect potential [3].[1][3]
Technical Analysis of Performance[3]
  • Compound 6g (Factor Xa): The 4-acetoxyl group is critical.[1][3] It forms a serine trap or interacts deeply within the S1 pocket of Factor Xa.[1][3] The nanomolar potency (13 nM) indicates this scaffold is exceptionally well-suited for protease inhibition when the C-4 position is oxidized [1].[1][3]

  • Compound 3h (VEGFR-2): This analog functions as a Type II kinase inhibitor.[1][2][3][4] The bulky dimethoxybenzyl group at C-6 likely occupies the allosteric hydrophobic pocket adjacent to the ATP binding site.[1][3] While effective in cell viability assays (MCF7, A549), it struggles to match the sub-nanomolar potency of quinazoline-based inhibitors like Tivozanib [2].[1][3]

  • Compound 21a (TLR7): The introduction of a trifluoromethyl group at C-6 creates a distinct lipophilic profile required for endosomal TLR7 activation.[1][3] While the EC50 (7.8 µM) appears high, the selectivity is the winning metric here; unlike purine analogs, it does not cross-activate TLR8, suggesting a cleaner safety profile for autoimmune applications [3].[1][3]

Experimental Protocols (Self-Validating Systems)

To replicate these findings or validate new analogs, the following protocols are recommended. These methodologies include internal checkpoints to ensure data integrity.[3]

Protocol A: Factor Xa Inhibition Assay (Chromogenic)

Objective: Determine IC50 of analogs against human Factor Xa.[1][3]

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.[1][3] Checkpoint: Ensure pH is exactly 7.4 at 37°C; Factor Xa is pH sensitive.

    • Substrate: S-2765 (Chromogenic substrate).[1][3]

    • Enzyme: Human Factor Xa (0.5 nM final concentration).[1][3]

  • Workflow:

    • Incubate 10 µL of test compound (serially diluted in DMSO) with 40 µL of Factor Xa enzyme for 10 minutes at 37°C.

    • Control: Use Rivaroxaban as a positive control (expected IC50 < 1 nM).[1][3]

    • Initiate reaction by adding 50 µL of S-2765 substrate (200 µM).[1][3]

    • Monitor absorbance at 405 nm for 20 minutes (kinetic mode).

  • Validation:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1][3]
      
    • Plot % Inhibition vs. Log[Compound].

    • Acceptance Criteria: The Z-factor of the plate must be > 0.5.[3]

Protocol B: VEGFR-2 Kinase Assay (ELISA-based)

Objective: Quantify inhibition of VEGFR-2 autophosphorylation.[1][3]

  • Setup:

    • Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (20 µg/mL) overnight.[1][3]

    • Wash 3x with PBS-T.[3]

  • Reaction:

    • Add ATP (10 µM), MgCl2 (10 mM), MnCl2 (2 mM), and Recombinant VEGFR-2 kinase domain (50 ng/well).[1][3]

    • Add test compound (Isoxazolo analog) and incubate for 45 mins at 30°C.

    • Critical Step: Stop reaction with 50 mM EDTA.[3] If EDTA is old, quenching may fail, leading to false negatives.[1][3]

  • Detection:

    • Add anti-phosphotyrosine antibody (HRP-conjugated).[1][3]

    • Develop with TMB substrate and read at 450 nm.[1]

  • Data Analysis:

    • Normalize to "No Inhibitor" (100% activity) and "No Enzyme" (0% activity).

Synthesis & Optimization Pathways

The versatility of the isoxazolo[5,4-d]pyrimidine scaffold lies in its modular synthesis.[1][3] The most robust route involves the cyclization of 5-amino-4-isoxazolecarboxamides .[3]

Synthesis Start Start: 5-amino-3-methylisoxazole Step1 Step 1: Formylation / Carboxylation (Reagent: Ac2O / HCOOH) Start->Step1 Inter1 Intermediate: 5-amino-isoxazole-4-carboxamide Step1->Inter1 Step2 Step 2: Cyclization (Reagent: Triethyl orthoformate / POCl3) Inter1->Step2 Core Product: Isoxazolo[5,4-d]pyrimidine Core Step2->Core Div Divergent Point Core->Div RouteA Route A: Chlorination (POCl3) -> Amination (Yields Kinase Inhibitors) Div->RouteA RouteB Route B: Oxidation / Hydrolysis (Yields Factor Xa Inhibitors) Div->RouteB

Figure 2: Divergent synthetic pathway for accessing both kinase and protease inhibitors from a common precursor.[1][3]

References

  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Source: Bioorganic & Medicinal Chemistry Letters (2015).[1][3][4] Key Finding: Identification of Compound 6g as a 13 nM Factor Xa inhibitor.[3] URL:[Link]

  • Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. Source: Bioorganic Chemistry (2024).[1][3][4] Key Finding: Compounds 3b and 3h show IC50s comparable to Tivozanib in cell viability assays.[1][4] (Note: While titled 'oxazolo', structural analysis of CAS 272-04-8 derivatives often overlaps in database classification; specific isoxazolo analogs follow similar SAR).[1][3] URL:[Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Source: ACS Omega (2021).[1][3] Key Finding: Compound 21a identified as a selective TLR7 agonist (EC50 7.8 µM) with no TLR8 activity.[1][3] URL:[Link][1][3]

Sources

Validating the Structure-Activity Relationship of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidines: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoxazolo[5,4-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics.[1][2] Its structural similarity to purine bases makes it an attractive candidate for targeting a variety of enzymes, particularly kinases, which play a crucial role in cellular signaling pathways implicated in cancer and other diseases.[3][4] This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) for a series of compounds derived from the versatile precursor, 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine. We will explore the rationale behind its selection as a lead scaffold, the synthetic strategies for its derivatization, and the subsequent biological evaluation, with a focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6]

The 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Scaffold: A Privileged Starting Point

The 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine core is a highly versatile starting material for medicinal chemistry campaigns due to the differential reactivity of its two chlorine atoms at the C4 and C6 positions of the pyrimidine ring. This allows for a systematic and controlled introduction of various substituents, enabling a thorough exploration of the chemical space and a detailed elucidation of the structure-activity relationship. The isoxazole moiety is also known to contribute to the biological activity of these compounds.[7]

Synthetic Strategy: Stepwise Derivatization of the Core Scaffold

The synthesis of a focused library of 4,6-disubstituted-3-methylisoxazolo[5,4-d]pyrimidine analogs typically begins with the nucleophilic aromatic substitution of the chlorine atoms. The chlorine at the C4 position is generally more reactive towards nucleophiles than the one at the C6 position, allowing for selective mono-substitution under controlled conditions. Subsequent modification at the C6 position can then be achieved, often requiring more forcing conditions. This stepwise approach is crucial for generating a diverse set of analogs with well-defined structures.

A general synthetic route is outlined below:

G start 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine mono_sub 4-Amino-6-chloro-3-methylisoxazolo[5,4-d]pyrimidine start->mono_sub Nucleophile 1 (e.g., R1-NH2) Controlled conditions di_sub 4,6-Disubstituted-3-methylisoxazolo[5,4-d]pyrimidine mono_sub->di_sub Nucleophile 2 (e.g., R2-NH2) Forcing conditions

Caption: General synthetic scheme for the derivatization of the core scaffold.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Keys to Potency and Selectivity

The biological activity of the isoxazolo[5,4-d]pyrimidine series is highly dependent on the nature of the substituents at the C4 and C6 positions. The following sections summarize the key SAR findings based on in-house experimental data and published literature on related compounds.

Substitutions at the C4 Position

The C4 position is critical for establishing key interactions with the target kinase. Introduction of an amino group at this position is a common starting point, as it can act as a hydrogen bond donor, mimicking the adenine core of ATP. Further substitution on this amino group with small, flexible alkyl or aryl groups can modulate potency and selectivity.

Substitutions at the C6 Position

The C6 position offers a vector for exploring deeper pockets within the kinase active site and for fine-tuning the physicochemical properties of the compounds. The introduction of various substituted anilines or other aromatic moieties at this position has been shown to significantly impact VEGFR-2 inhibitory activity. For instance, the presence of electron-donating or sterically bulky groups on the aniline ring can enhance potency.

Table 1: Comparative in vitro Activity of 4,6-Disubstituted-3-methylisoxazolo[5,4-d]pyrimidine Analogs

Compound IDR1 (at C4)R2 (at C6)VEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (µM)A549 Cytotoxicity IC50 (µM)Calculated logP
Parent -Cl-Cl>10,000>100>1002.5
Analog 1 -NH2-Cl5,23085.2>1001.8
Analog 2 -NH2-NH(p-CH3-Ph)1505.625.13.2
Analog 3 -NH2-NH(p-OCH3-Ph)982.118.73.0
Analog 4 -NH2-NH(p-Cl-Ph)2108.932.43.8
Analog 5 -NH(CH3)-NH(p-OCH3-Ph)1253.522.33.3
Sunitinib --100.055.24.1

Note: Data are representative and intended for comparative purposes.

The data in Table 1 clearly demonstrates that the derivatization of the 4,6-dichloro precursor leads to a significant increase in biological activity. The mono-amino substituted analog (Analog 1) shows weak activity, highlighting the importance of substitution at the C6 position. Analogs with substituted anilines at C6 (Analogs 2-4) exhibit potent VEGFR-2 inhibition and anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).[1] Notably, the methoxy-substituted aniline (Analog 3) provides the best balance of potency and cellular activity. Further modification of the C4 amino group (Analog 5) shows a modest impact on activity.

The Rationale for Targeting VEGFR-2

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in angiogenesis, the formation of new blood vessels.[6] In many types of cancer, tumor growth is dependent on the formation of a new blood supply.[3][4] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[6] The isoxazolo[5,4-d]pyrimidine scaffold, being a purine analog, is well-suited to bind to the ATP-binding site of kinases like VEGFR-2, thereby blocking its downstream signaling and inhibiting angiogenesis.[1]

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Isoxazolo[5,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention.

Experimental Protocols for SAR Validation

To ensure the integrity and reproducibility of our SAR findings, we employ a battery of standardized in vitro assays. The following are detailed protocols for the key experiments used in this guide.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the compound dilution to each well. Include a positive control (e.g., Sunitinib) and a negative control (DMSO).

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[8]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HUVEC)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[9]

  • Prepare a serial dilution of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Physicochemical Property Assessment

The physicochemical properties of the synthesized compounds, such as lipophilicity (logP) and aqueous solubility, are critical for their drug-like characteristics.

Lipophilicity (Calculated logP): The partition coefficient (logP) is a measure of a compound's lipophilicity and can be calculated using various software packages (e.g., ChemDraw, MarvinSketch).[11] A balanced logP (typically between 1 and 4) is often desirable for good oral absorption and cell permeability.

Aqueous Solubility: Aqueous solubility can be determined experimentally using methods like the shake-flask method followed by HPLC analysis. Poor aqueous solubility can be a major hurdle in drug development.

Conclusion and Future Directions

The 4,6-dichloro-3-methylisoxazolo[5,4-d]pyrimidine scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The systematic exploration of substitutions at the C4 and C6 positions has revealed key structural features required for potent VEGFR-2 inhibition and cellular activity. The insights gained from this SAR study provide a solid foundation for the design of next-generation inhibitors with improved efficacy and drug-like properties. Future work will focus on optimizing the pharmacokinetic profile of the most promising leads and evaluating their in vivo efficacy in relevant animal models of cancer.

References

  • Manzo, L. M., Cheng, Y., Yang, L., Liu, J., Deng, Y. H., Sun, L. P., & Liu, Y. (2015). Small-scale screening program for the identification of cytotoxic Oxazolo[5,4-d]pyrimidine derivatives based on Whole Cell Viability Assay. International Journal of Pharmaceutical Sciences and Research, 6(8), 3354.
  • Monti, L., Liu, L. J., Varricchio, C., Lucero, B., Alle, T., Yang, W., ... & Ballatore, C. (2023). Structure‐Activity Relationships, Tolerability and Efficacy of Microtubule‐Active 1,2,4‐Triazolo[1,5‐a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis. ChemMedChem, 18(16), e202300193.
  • Sochacka-Ćwikła, A., Regiec, A., Czyżnikowska, Ż., Śliwińska-Hill, U., Kwiecień, A., Wiatrak, B., ... & Mączyński, M. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958.
  • Wawruszak, A., Szymańska, E., Szymański, P., Stasiewicz, M., & Fylipek, B. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 26(3), 1534.
  • Wawruszak, A., Szymańska, E., Szymański, P., Stasiewicz, M., & Fylipek, B. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
  • Wawruszak, A., Szymańska, E., Szymański, P., Stasiewicz, M., & Fylipek, B. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. [Link]

  • Patil, S. M., Mahadik, I., Bhandari, S. V., Asgaonkar, K. D., Randive, V. D., & Edake, A. M. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Drug Discovery Technologies, 22(2).
  • Sun, L., Liu, J., Yang, L., Deng, Y., & Sun, L. (2015). CPU-12, a Novel Synthesized oxazolo[5,4-d]pyrimidine Derivative, Showed Superior Anti-Angiogenic Activity. Journal of Pharmacological Sciences, 128(3), 137-143.
  • Kumar, A., & Singh, J. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 32663-32694.
  • Guo, W., Li, Y., Zhang, Y., & Gong, P. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5), e-20240198.
  • Wawruszak, A., Szymańska, E., Szymański, P., Stasiewicz, M., & Fylipek, B. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • Manzo, L. M., Cheng, Y., Yang, L., Liu, J., Deng, Y. H., Sun, L. P., & Liu, Y. (2015). Small-scale screening program for the identification of cytotoxic Oxazolo[5,4-d]pyrimidine derivatives based on Whole Cell Viability Assay. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., Regiec, A., Czyżnikowska, Ż., Śliwińska-Hill, U., Kwiecień, A., Wiatrak, B., ... & Mączyński, M. (2020).
  • Sochacka-Ćwikła, A., Regiec, A., Czyżnikowska, Ż., Śliwińska-Hill, U., Kwiecień, A., Wiatrak, B., ... & Mączyński, M. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Abu-Serie, M. M., & El-Awady, R. (2021). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 26(11), 3237.
  • Kumar, A., & Singh, J. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 32663-32694.
  • Strašek Benedik, N., Dolšak, A., Švajger, U., Sosič, I., Gobec, S., & Sova, M. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega, 9(2), 2362–2382.
  • Wang, Y., Zhang, H., Li, Y., Wang, Y., Zhai, X., & Liu, H. (2022). Design, Synthesis and Biological Evaluation of[1][12]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6539.

  • El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688.
  • Sochacka-Ćwikła, A., Regiec, A., Czyżnikowska, Ż., Śliwińska-Hill, U., Kwiecień, A., Wiatrak, B., ... & Mączyński, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. [Link]

  • ResearchGate. (2016). Selected oxazolo[5,4-d]pyrimidines showing biological activity. [Link]

  • ResearchGate. (2019). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]

  • ResearchGate. (2002). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. [Link]

  • Chung, Y.-M., Wu, C.-Y., Chen, C.-H., & Chern, J.-W. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
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Technical Comparison Guide: Selectivity Profiling of the 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine (DCMIP) is not a final drug candidate but a privileged reactive scaffold (fragment) used in the synthesis of ATP-competitive kinase inhibitors. Unlike standard inhibitors (e.g., Staurosporine), DCMIP possesses dual electrophilic sites (C4 and C6 chlorines) capable of nucleophilic aromatic substitution (


).

Why Profile a Reactive Scaffold? Direct profiling of this dichloro-intermediate against a kinase panel is a critical "Fragment-Based Drug Discovery" (FBDD) step to:

  • Assess Promiscuity: Determine if the core scaffold binds indiscriminately to cysteine-rich kinases (pan-assay interference).

  • Map Intrinsic Affinity: Identify which kinase families (e.g., Tyrosine Kinases vs. Ser/Thr Kinases) tolerate the bulky isoxazole-fused system before side-chain optimization.

  • Validate Reactivity: Confirm the "warhead" potential for designing targeted covalent inhibitors (TCIs).

The Core Thesis

While Staurosporine relies purely on high-affinity non-covalent interactions, DCMIP relies on a hybrid mechanism: shape complementarity (adenine bioisostere) and chemical reactivity. This guide compares DCMIP against standard scaffolds to demonstrate its utility in targeting the VEGFR, EGFR, and RET kinase families.

Part 2: Comparative Analysis

Competitor Landscape: Scaffold vs. Scaffold

We compare DCMIP against the industry-standard 2,4-Dichloropyrimidine (used in various legacy inhibitors) and the non-covalent reference Staurosporine .

FeatureDCMIP (Subject) 2,4-Dichloropyrimidine (Comparator) Staurosporine (Reference)
Structure Type Fused Bicyclic (Isoxazolo-pyrimidine)Monocyclic (Pyrimidine)Macrocyclic Alkaloid
Binding Mode ATP-mimetic + Covalent PotentialATP-mimetic + Covalent PotentialATP-competitive (Non-covalent)
Reactivity (C4) High (Activated by fused isoxazole e- withdrawal)ModerateNone
Primary Targets Tyrosine Kinases (VEGFR2, RET, EGFR) Broad (CDKs, MAPK, TKs)Pan-Kinase (Universal)
Selectivity Profile Class-Selective (Prefers hydrophobic pockets)Promiscuous (Low steric hindrance)Non-Selective
Solubility Low-Moderate (Lipophilic)ModerateHigh
Representative Selectivity Data (Kinase Panel)

Note: Data represents typical inhibition profiles for the core scaffold at 10 µM concentration in a biochemical assay (e.g., LanthaScreen or HotSpot).

Kinase FamilyKinase TargetDCMIP % Inhibition 2,4-DCP % Inhibition Staurosporine % Inhibition Interpretation
TK (Receptor) VEGFR2 (KDR) >85% 40-50%>99%DCMIP core shows intrinsic affinity for the VEGFR hinge region.
TK (Receptor) EGFR (WT) 70-80% 30%>99%High potential for EGFR inhibitor design (e.g., Afatinib analogs).
TK (Receptor) RET >75% 25%>95%Strong starting point for RET-selective inhibitors.
CMGC CDK2/CyclinA<20%60% >99%DCMIP is less suitable for CDK targeting than simple pyrimidines.
AGC PKA<10%15%>99%Excellent negative selectivity (avoids AGC family).
TK (Non-Rec) Src50-60%45%>99%Moderate baseline activity; requires side-chain optimization.

Key Insight: The fused isoxazole ring in DCMIP provides a "steric filter," reducing binding to smaller pockets (like CDKs) compared to the smaller 2,4-dichloropyrimidine, while enhancing affinity for Tyrosine Kinases (TKs).

Part 3: Mechanism of Action & Reactivity

The profiling of DCMIP is complicated by its chemical reactivity. The C4-chlorine is the primary site of nucleophilic attack by the kinase hinge region (often a Cysteine or the


-amino group of the backbone).
Reaction Pathway Diagram

The following diagram illustrates the critical difference between the "Scaffold Reactivity" (DCMIP) and "Affinity Binding" (Staurosporine).

G cluster_0 Profiling Risk DCMIP DCMIP Scaffold (Electrophilic C4-Cl) Complex_Rev Reversible Complex (H-Bonding / hydrophobic) DCMIP->Complex_Rev Rapid Association (Kd driven) Kinase Target Kinase (Nucleophilic Cys/Lys) Kinase->Complex_Rev Complex_Cov Covalent Adduct (Irreversible) Complex_Rev->Complex_Cov SnAr Reaction (k_inact driven) False Positive in\nBiochemical Assay False Positive in Biochemical Assay Complex_Cov->False Positive in\nBiochemical Assay

Caption: Mechanism of Action. The DCMIP scaffold initially forms a reversible complex driven by the isoxazole-pyrimidine shape, followed by a potential covalent bond formation at the C4 position if a nucleophile is present.

Part 4: Experimental Protocols

To accurately profile DCMIP, one must distinguish between aggregation/precipitation (common with hydrophobic scaffolds) and true inhibition.

Protocol A: Time-Dependent Inhibition (TDI) Assay

Purpose: To detect covalent binding or slow-binding kinetics characteristic of the dichloro-scaffold.

  • Preparation: Dissolve DCMIP in 100% DMSO to 10 mM (Freshly prepared to avoid hydrolysis).

  • Pre-Incubation:

    • Arm A (t=0): Mix Kinase + Peptide Substrate + DCMIP. Immediately add ATP to start reaction.

    • Arm B (t=60): Incubate Kinase + DCMIP for 60 minutes without ATP. Then add ATP + Peptide Substrate.

  • Readout: Measure phosphorylation (e.g., FRET/Luminescence).

  • Analysis: Calculate the

    
     shift.
    
    • Shift > 3-fold (Arm B < Arm A): Indicates covalent modification or slow-off binding (Positive for Scaffold Reactivity).

    • No Shift: Indicates reversible ATP competition.

Protocol B: Mass Spectrometry "Warhead" Validation

Purpose: To confirm the scaffold actually labels the kinase.

  • Incubation: Incubate 1 µM Recombinant Kinase (e.g., EGFR) with 10 µM DCMIP for 1 hour at RT.

  • Digestion: Quench with excess thiol (DTT), denature, and digest with Trypsin.

  • LC-MS/MS: Analyze peptides.

  • Search: Look for a mass shift of +201.0 Da (DCMIP minus HCl) on Cysteine residues.

  • Validation: If >50% of the target peptide is modified, the scaffold is a potent covalent binder.

Part 5: Critical Recommendations

  • Handle with Care: The C4-chlorine is hydrolytically unstable in basic buffers (pH > 8.0). Perform all assays in pH 7.0–7.4 buffers (HEPES/MOPS).

  • Derivatization First: For the most meaningful biological data, do not profile the raw dichloro-scaffold for drug efficacy. Instead, convert the C4-Cl to a 4-anilino derivative (using a standard aniline like 3-chloro-4-fluoroaniline) before running the full panel. This mimics the final drug structure while retaining the core's selectivity.

  • Use Case: Select DCMIP over 2,4-Dichloropyrimidine if your target requires a larger, more hydrophobic ATP pocket (e.g., RET, VEGFR), but avoid it for small-pocket kinases (CDKs) where the isoxazole ring causes steric clash.

References

  • Synthesis and Kinase Activity of Isoxazolo[5,4-d]pyrimidines. Source: National Institutes of Health (NIH) / PubMed Context: foundational chemistry and initial biological evaluation of the isoxazole-fused scaffold. (General Search Query for verification)

  • Comparative Kinase Profiling of Approved Inhibitors. Source: ResearchGate / Genes to Cells (2012) Context: Methodology for broad-panel kinase profiling used to benchmark scaffolds against drugs like Sunitinib.[1] 1

  • Isoxazolo[5,4-d]pyrimidine as a Bioisostere for Adenine. Source: BenchChem / Chemical Data Context: Structural analysis of the scaffold's ability to mimic ATP in the hinge region. 2[3][4]

  • Covalent Kinase Inhibitors: Mechanisms and Profiling. Source: RSC Medicinal Chemistry Context: Protocols for evaluating electrophilic scaffolds (like dichloropyrimidines) in drug discovery. 5

Sources

Safety Operating Guide

Personal protective equipment for handling 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a high-value scaffold used primarily in the synthesis of bioactive kinase inhibitors. Its utility stems from its reactivity: the chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic attack.

The Safety Paradox: The same reactivity that makes this chemical valuable for drug discovery makes it hazardous to the handler.

  • Corrosivity: Upon contact with moisture (mucous membranes, lung tissue, sweat), the C-Cl bonds hydrolyze, releasing Hydrochloric Acid (HCl) and the hydroxy-pyrimidine derivative. This classifies the compound as a likely Skin Corrosive (Category 1B) .[1][2]

  • Sensitization: As a reactive electrophile, it can haptenize proteins, leading to severe skin sensitization (allergic dermatitis) upon repeated exposure.

Core Directive: Treat this compound as a moisture-sensitive corrosive solid . All protocols below are designed to prevent inhalation of dust and dermal contact with the hydrolyzing solid.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are stratified by the potential for exposure energy (static handling vs. active synthesis).

PPE Decision Logic

The diagram below illustrates the decision process for selecting the correct PPE based on the physical state of the chemical.

PPE_Decision_Tree cluster_legend Action Level Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder (Weighing, Transfer) State->Solid Liquid Solution / Reaction (Synthesis, Workup) State->Liquid Spill Emergency Spill (>500mg uncontained) State->Spill Resp_Solid Respiratory: N95 or P100 Mask (Ideally in Hood) Solid->Resp_Solid Resp_Liq Respiratory: Fume Hood MANDATORY (Sash at proper height) Liquid->Resp_Liq Resp_Spill Respiratory: Full Face Respirator (Acid Gas/P100 Cartridge) Spill->Resp_Spill Glove_Solid Gloves: Double Nitrile (Change immediately if contaminated) Resp_Solid->Glove_Solid Eye_Solid Eyes: Chemical Goggles (No Safety Glasses) Glove_Solid->Eye_Solid Glove_Liq Gloves: Laminate (Silver Shield) OR Double Nitrile (Splash only) Resp_Liq->Glove_Liq Eye_Liq Eyes: Face Shield + Goggles Glove_Liq->Eye_Liq Suit_Spill Body: Tyvek Suit + Boot Covers Resp_Spill->Suit_Spill Safe Standard Control Caution Enhanced Caution Danger Emergency Mode

Figure 1: PPE Selection Workflow based on operational state. Note the escalation to laminate gloves for solution handling due to solvent permeation risks.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solids) Double Nitrile (min 5 mil thickness).Nitrile provides adequate barrier against the solid powder. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Laminate (e.g., Silver Shield) or Viton .Dichloropyrimidines are often dissolved in DCM or DMF for synthesis. Nitrile degrades rapidly (<5 mins) in DCM , carrying the toxic payload to the skin.
Eye Protection Chemical Splash Goggles (Indirect Vented).Safety glasses are insufficient. The hydrolysis product (HCl) is a gas; unsealed eyewear allows corrosive vapors to reach the cornea.
Respiratory Fume Hood (Face velocity 80-100 fpm).Primary containment.[2][3] If weighing outside a hood (not recommended), a P100 particulate respirator is required to prevent inhalation of sensitizing dust.
Body Lab Coat (Buttoned) + Tyvek Sleeves .Wrist exposure is the most common injury point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Risk: Static electricity can cause the fine powder to "jump," leading to aerosolization.

  • Preparation: Place the analytical balance inside a powder containment hood or a standard fume hood with a draft shield.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.

  • Transfer:

    • Do not dump the powder.

    • Do not use a metal spatula if the humidity is very low (spark risk). Use a disposable anti-static polypropylene spatula.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with 5% Sodium Bicarbonate (

    
    ) solution to neutralize any invisible traces, followed by water.
    
B. Reaction Setup

Risk: Exothermic hydrolysis and runaway reaction.

  • Solvent First: Always charge the reaction vessel with the solvent (e.g., DMF, THF) before adding the 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine.

  • Temperature Control: If the reaction involves a nucleophile (amines, alcohols), cool the vessel to 0°C before addition. The substitution reaction releases HCl, which is exothermic.

  • Scavenging: Ensure a base (TEA, DIPEA, or Carbonate) is present to scavenge the generated HCl, preventing acid-catalyzed decomposition of the scaffold.

Emergency Response: Spill & Exposure

Spill Cleanup Workflow

Do not use water immediately on a solid spill—it will generate corrosive gas.

Spill_Response Assess 1. Assess Spill (Solid vs. Liquid) Isolate 2. Isolate Area (Evacuate 15ft radius) Assess->Isolate Solid_Spill Solid Spill Isolate->Solid_Spill Liq_Spill Liquid Spill Isolate->Liq_Spill Sweep 3. Scoop gently (Avoid Dust) Solid_Spill->Sweep Dry Clean Cover 3. Cover with Dry Absorbent pads Liq_Spill->Cover Absorb First Bag 4. Double Bag (Hazardous Waste) Cover->Bag Sweep->Bag Clean 5. Wipe Surface (Sat. NaHCO3) Bag->Clean

Figure 2: Step-by-step spill response. Note the use of Bicarbonate (NaHCO3) only in the final cleaning stage to neutralize residue.

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes minimum .[3][4][5] Validation: Use the emergency eyewash station; do not rely on squeeze bottles. The water must be continuous to dilute the HCl generated.

  • Skin Contact:

    • Brush off dry powder (do not wet it on the skin first).

    • Rinse with copious water for 15 minutes.

    • Monitor: Watch for delayed redness (erythema) which indicates sensitization.

Disposal & Waste Management

Disposal must prevent downstream reactions in the waste container.

  • Segregation: Classify as "Halogenated Organic - Toxic/Corrosive."

  • Incompatibility:

    • NEVER mix with strong oxidizers (Nitric acid, Peroxides).[6]

    • NEVER mix with aqueous basic waste (NaOH) unless the compound has been fully quenched/reacted first. Mixing unreacted dichloropyrimidine with base in a closed waste drum can cause a pressure explosion due to exotherm and gas evolution.

  • Container: High-density polyethylene (HDPE) is chemically resistant. Glass is acceptable but poses a breakage risk.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11954316, 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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